molecular formula C15H14O2 B588886 2-Methyl-3-phenylbenzoic Acid Methyl Ester CAS No. 1329496-87-8

2-Methyl-3-phenylbenzoic Acid Methyl Ester

Cat. No.: B588886
CAS No.: 1329496-87-8
M. Wt: 226.275
InChI Key: HSBPPUMWUBCKIJ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbenzoic Acid Methyl Ester ( 1329496-87-8) is a high-purity chemical intermediate of significant interest in industrial and agrochemical research. Its primary researched application is as a key precursor in the synthesis of pyrethroid insecticides, most notably Bifenthrin . Bifenthrin is a broad-spectrum Type I pyrethroid insecticide and acaricide that acts as a sodium channel modulator, leading to disrupted nerve function in target pests . The molecular formula of this ester is C15H14O2 . As a critical building block in complex organic synthesis, the quality and purity of this compound are paramount for the success and reproducibility of downstream research and development processes. This product is intended for laboratory research purposes only and is not classified as a drug or for any personal, human, or veterinary use.

Properties

IUPAC Name

methyl 2-methyl-3-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBPPUMWUBCKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. Its presence in a molecule can significantly influence protein-ligand interactions, metabolic stability, and pharmacokinetic properties. This guide focuses on a specific, yet important, derivative: 2-Methyl-3-phenylbenzoic Acid Methyl Ester (CAS Number: 1329496-87-8). This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics. Biphenyl carboxylic acid derivatives, as a class, have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] This guide will provide a comprehensive overview of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, from its synthesis and characterization to its potential applications in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

PropertyValueSource
CAS Number 1329496-87-8MyBioSource[3], ChemBK[4]
Molecular Formula C₁₅H₁₄O₂MyBioSource[3], Felix_Musechem[5]
Molecular Weight 226.27 g/mol ChemBK[4]
IUPAC Name Methyl 2-methyl-3-phenylbenzoate
Synonyms Methyl 2-methyl-[1,1'-biphenyl]-3-carboxylate
Appearance Yellow OilMyBioSource[3]
Solubility ChloroformMyBioSource[3]
Purity ≥90%Felix_Musechem[5]
Storage Room TemperatureMyBioSource[3]

Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester: A Methodological Deep Dive

The construction of the biaryl bond is the cornerstone of synthesizing 2-Methyl-3-phenylbenzoic Acid Methyl Ester. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose, demonstrating broad functional group tolerance and generally high yields.[1]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and field-proven approach to synthesize 2-Methyl-3-phenylbenzoic Acid Methyl Ester is via a palladium-catalyzed Suzuki-Miyaura coupling between a substituted aryl halide and an arylboronic acid. Specifically, the reaction would involve the coupling of methyl 2-methyl-3-bromobenzoate with phenylboronic acid .

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvents Solvent System cluster_product Product reactant1 Methyl 2-methyl-3-bromobenzoate Reaction Vessel Reaction Mixture reactant1->Reaction Vessel reactant2 Phenylboronic Acid reactant2->Reaction Vessel catalyst Pd(PPh₃)₄ catalyst->Reaction Vessel base K₂CO₃ base->Reaction Vessel solvent1 Toluene solvent1->Reaction Vessel solvent2 Water solvent2->Reaction Vessel product 2-Methyl-3-phenylbenzoic Acid Methyl Ester Reaction Vessel->product Heat (e.g., 80°C)

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for analogous Suzuki-Miyaura cross-coupling reactions.[6][7]

Materials:

  • Methyl 2-methyl-3-bromobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-methyl-3-bromobenzoate, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and water to the flask. The biphasic solvent system is crucial for the reaction's success.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is critical to maintain its catalytic activity.

  • Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the phenyl group from the boronic acid to the palladium center.

  • Biphasic Solvent System: The use of a toluene-water solvent system is common in Suzuki-Miyaura reactions. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Analytical Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl ester protons around 3.9 ppm. A singlet for the methyl group on the benzoate ring around 2.4 ppm.
¹³C NMR A signal for the ester carbonyl carbon around 167 ppm. Multiple signals in the aromatic region (125-145 ppm). Signals for the methyl ester and the aromatic methyl carbons.
Mass Spec. A molecular ion peak (M⁺) at m/z = 226.27.
IR Spec. A strong C=O stretching vibration for the ester group around 1720 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methyl groups.

Applications in Drug Discovery and Development

The biphenyl carboxylic acid scaffold is a cornerstone in the design of novel therapeutic agents. These derivatives have been successfully developed as anti-inflammatory drugs, antihypertensive agents, and are being explored for their potential in oncology.[1][2]

Potential as a Scaffold for FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of anxiety, pain, and inflammation. A class of O-arylcarbamate inhibitors of FAAH features a biphenyl core. For instance, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) is a potent FAAH inhibitor.[8] The introduction of substituents on the biphenyl rings has been shown to significantly modulate inhibitory potency. 2-Methyl-3-phenylbenzoic Acid Methyl Ester provides a strategic starting point for the synthesis of novel FAAH inhibitors by modifying the ester and exploring further substitutions on the phenyl rings.

Building Block for Novel Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and cosmetics for treating hyperpigmentation disorders. Biphenyl-based compounds have been reported as effective tyrosinase inhibitors.[9] The structural features of 2-Methyl-3-phenylbenzoic Acid Methyl Ester make it a suitable scaffold for the design and synthesis of new tyrosinase inhibitors, potentially through derivatization of the ester group or the aromatic rings.

Workflow for Screening in Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-Methyl-3-phenylbenzoic Acid Methyl Ester derivatization Chemical Modification start->derivatization library Compound Library derivatization->library assay In vitro Assays (e.g., FAAH, Tyrosinase) library->assay hit_id Hit Identification assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->derivatization Iterative Design admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: A generalized workflow for the utilization of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a drug discovery program.

Conclusion

2-Methyl-3-phenylbenzoic Acid Methyl Ester, identified by CAS number 1329496-87-8, is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The biphenyl carboxylic acid scaffold is a proven pharmacophore, and this particular derivative offers a unique substitution pattern that can be exploited for the development of novel therapeutics, particularly in the areas of FAAH and tyrosinase inhibition. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in their scientific endeavors.

References

  • MyBioSource. 2-Methyl-3-phenylbenzoic Acid Methyl Ester biochemical.

  • Felix_Musechem. 2-Methyl-3-phenylbenzoic Acid Methyl Ester (1mg).

  • ChemBK. 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

  • Benchchem. Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.

  • ScenTree. Methyl benzoate (CAS N° 93-58-3).

  • CymitQuimica. 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester.

  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

  • CMS Científica do Brasil. 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

  • PubChem. Methyl 3-phenylbenzoate.

  • Journal of Medicinal Chemistry. Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies.

  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

  • PubMed Central. Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies.

  • Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.

  • Benchchem. Minimizing the formation of regioisomers in Methyl 2-(3-acetylphenyl)benzoate synthesis.

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

  • The Royal Society of Chemistry. Supporting Information for an article.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

  • Wikipedia. Methyl benzoate.

  • ChemSynthesis. methyl 2-methyl-4-phenylbenzoate.

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.

  • PubMed Central. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration.

  • SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

Sources

Spectroscopic Characterization of 2-Methyl-3-phenylbenzoic Acid Methyl Ester: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Methyl-3-phenylbenzoic Acid Methyl Ester. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to offer a robust, theoretical framework for researchers and drug development professionals. By dissecting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification and characterization of this compound in synthetic and analytical workflows.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in predicting spectroscopic data is a thorough understanding of the molecule's structure. 2-Methyl-3-phenylbenzoic Acid Methyl Ester possesses a biphenyl core with a methyl ester and an additional methyl group on one of the phenyl rings. The spatial arrangement and electronic effects of these substituents will govern the molecule's interaction with different spectroscopic techniques.

Figure 1. Structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of related structures such as methyl 2-methylbenzoate, methyl 3-phenylbenzoate, and 2-methylbiphenyl.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group attached to the phenyl ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.20 - 7.60Multiplet8HAromatic Protons (C₄-H, C₅-H, C₆-H and Phenyl Ring Protons)The overlapping signals of the two phenyl rings will appear in this region. The exact shifts and coupling patterns will be complex due to the substitution pattern.
~ 3.80 - 3.90Singlet3HMethoxy Protons (-OCH₃)The methyl ester protons are expected in this typical range, appearing as a sharp singlet. This is consistent with data for other methyl benzoates.[1]
~ 2.20 - 2.30Singlet3HMethyl Protons (-CH₃)The methyl group attached to the aromatic ring is expected to appear as a singlet in this region, slightly downfield due to the aromatic ring's influence.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. Based on the structure, 15 distinct carbon signals are expected.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 168 - 170Carbonyl Carbon (C=O)The ester carbonyl carbon is expected in this characteristic downfield region.
~ 140 - 145Quaternary Carbons (C-2, C-3)The carbons bearing the methyl and phenyl substituents will be downfield due to substitution.
~ 135 - 140Quaternary Carbon (C-1')The ipso-carbon of the phenyl substituent.
~ 125 - 135Aromatic CH CarbonsThe protonated aromatic carbons will appear in this range. The precise shifts are influenced by the positions of the substituents.
~ 52 - 53Methoxy Carbon (-OCH₃)A typical chemical shift for a methyl ester's methoxy carbon.
~ 20 - 22Methyl Carbon (-CH₃)The methyl group attached to the aromatic ring will have a characteristic chemical shift in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The predicted vibrational frequencies are based on characteristic group frequencies observed in similar aromatic esters.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
~ 3100 - 3000Aromatic C-H StretchMediumCharacteristic of C-H bonds on a benzene ring.[2]
~ 2960 - 2850Aliphatic C-H StretchMedium to WeakArising from the methyl and methoxy groups.[2]
~ 1720 - 1730C=O Stretch (Ester)StrongA strong, sharp absorption is expected for the ester carbonyl group. The position is influenced by conjugation with the aromatic ring.
~ 1600, ~1450C=C Stretch (Aromatic)Medium to WeakCharacteristic skeletal vibrations of the benzene rings.
~ 1250 - 1100C-O Stretch (Ester)StrongTwo distinct C-O stretching bands are expected for the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Molecular Ion: The molecular formula of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is C₁₅H₁₄O₂. The expected molecular weight is approximately 226.27 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 226.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for methyl esters of aromatic acids.

G M [M]⁺˙ m/z = 226 M_minus_OCH3 [M - OCH₃]⁺ m/z = 195 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 167 M->M_minus_COOCH3 - COOCH₃ Phenyl [C₆H₅]⁺ m/z = 77 M_minus_COOCH3->Phenyl - C₇H₆

Figure 2. Predicted major fragmentation pathways.

  • Loss of a methoxy radical (-•OCH₃): This is a common fragmentation for methyl esters, leading to an acylium ion at m/z = 195. This is often a prominent peak.[3]

  • Loss of the entire methoxycarbonyl radical (-•COOCH₃): This would result in a biphenyl cation with a methyl group at m/z = 167.

  • Formation of the phenyl cation: A peak at m/z = 77 corresponding to the phenyl group ([C₆H₅]⁺) is also anticipated.

  • Ortho effect: The presence of the 2-methyl group could potentially lead to an "ortho effect," where the loss of methanol (CH₃OH) from the molecular ion might occur, although this is more common in ortho-substituted benzoic acids themselves rather than their esters.[3]

Experimental Protocols

To validate these predictions, the following standard experimental protocols are recommended for acquiring the spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): For fragmentation analysis, EI at 70 eV is standard. This will likely produce the fragmentation pattern discussed above.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): For accurate molecular weight determination with less fragmentation, use a soft ionization technique like ESI or CI.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) for accurate mass measurements to confirm the elemental composition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. The presented data, derived from the careful analysis of structurally related compounds, offers a valuable resource for researchers working on the synthesis, isolation, or analysis of this molecule. Experimental verification using the outlined protocols is essential to confirm and refine these predictions.

References

  • Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855857, Methyl 3-phenylbenzoate. Retrieved from [Link]

  • Filo. (2025). The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoate.
  • ResearchGate. (2025). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347940, (3-Methylphenyl)methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12563, 2-Methylbiphenyl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.
  • MassBank. (2008). ethyl 3-phenylbenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate.
  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl.
  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemchart. (n.d.). 2-METHYLBIPHENYL (643-58-3).
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • Chegg. (2015). Solved Below is the predicted 1H NMR spectrum of methyl.
  • Homework.Study.com. (n.d.). A. How would you distinguish between phenyl acetate and methyl benzoate using proton NMR? B. How....

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solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in common organic solvents. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the target molecule to predict its solubility behavior, provide a detailed, self-validating protocol for empirical solubility determination, and present an illustrative solubility profile. The overarching goal is to equip scientists with the foundational knowledge and practical tools required to effectively handle this compound in a laboratory setting, from reaction work-ups to formulation development.

Section 1: Introduction to 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Chemical Identity and Structure

2-Methyl-3-phenylbenzoic Acid Methyl Ester is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molar mass of approximately 226.27 g/mol .[1] Its structure features a biphenyl core, substituted with a methyl group and a methyl ester group, which dictates its overall physicochemical properties.

  • IUPAC Name: Methyl 2-methyl-3-phenylbenzoate

  • CAS Number: 1329496-87-8[1]

  • Synonyms: 2-Methyl-[1,1'-biphenyl]-3-carboxylic Acid Methyl Ester

The molecule's structure is characterized by a large, non-polar surface area due to the two phenyl rings, and a polar ester functional group. This duality is the primary determinant of its solubility characteristics. While the ester group can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor (like an -OH or -NH group) limits its potential for strong interactions with protic solvents.[2][3]

Context and Importance of Solubility

In the pharmaceutical and chemical industries, understanding a compound's solubility is a critical first step that influences its entire lifecycle.[4][5] For a compound like 2-Methyl-3-phenylbenzoic Acid Methyl Ester, which is structurally related to intermediates used in the synthesis of active pharmaceutical ingredients or agrochemicals (e.g., as a labeled intermediate for Bifenthrin), its solubility profile is paramount for:[6][7]

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.

  • Purification: Processes like crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.

  • Formulation Development: For a compound to be developed into a final product, it must be dissolved in a suitable carrier. Poor solubility can be a major hurdle, leading to low bioavailability and formulation challenges.[8][9]

  • Analytical Characterization: Techniques like NMR and HPLC require the compound to be fully dissolved for accurate analysis.[10][11]

Early and accurate determination of solubility helps to de-risk development projects by identifying potential challenges and informing the selection of appropriate solvents and formulation strategies, ultimately saving time and resources.[9][12]

Section 2: Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[10][13][14] The balance of forces within the solute, within the solvent, and between the solute and solvent determines the overall Gibbs free energy of dissolution.

Molecular Structure and Polarity Analysis

The structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is predominantly non-polar.

  • Non-Polar Regions: The biphenyl ring system and the additional methyl group create a large, hydrophobic carbon skeleton. These regions interact primarily through weak van der Waals forces (London dispersion forces).[13][14]

  • Polar Region: The methyl ester group (-COOCH₃) is the sole polar center. The carbonyl oxygen and the ether oxygen introduce a dipole moment and can act as hydrogen bond acceptors. However, the molecule cannot act as a hydrogen bond donor.[2][3]

Predictive Solubility Analysis

Based on this structure, we can predict its solubility behavior across different classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large non-polar surface of the molecule suggests strong favorable interactions with non-polar solvents. Therefore, high solubility is predicted in these solvents. The principle of "like dissolves like" is the dominant factor here.[13]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar ester group of the solute can interact favorably with the dipoles of these solvents. Good to excellent solubility is expected, particularly in solvents like Chloroform and Dichloromethane which can effectively solvate the aromatic rings. One supplier datasheet notes solubility in Chloroform.[15]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. While the solute's ester group can accept hydrogen bonds, the large hydrophobic portion of the molecule will disrupt the strong hydrogen-bonding network of these solvents (especially water), leading to an energetically unfavorable state.[2] Consequently, solubility is expected to be low in water and modest at best in short-chain alcohols like methanol and ethanol, decreasing as the alcohol chain length increases.[13]

Section 3: Experimental Determination of Solubility

To move from theoretical prediction to empirical data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10]

Methodology: Isothermal Shake-Flask with HPLC Quantification

This protocol is a self-validating system because it ensures that equilibrium is reached and employs a highly sensitive and specific analytical technique for quantification.

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is temperature-dependent.[16] Maintaining a constant temperature (e.g., 25 °C) is crucial for data consistency and comparability.

  • Shake-Flask Method: This method involves agitating an excess of the solid solute in the solvent for an extended period, ensuring that a true thermodynamic equilibrium between the dissolved and undissolved states is achieved.[10]

  • Equilibration Time: A 24-48 hour agitation period is chosen to ensure even complex compounds with slow dissolution kinetics reach equilibrium.

  • Centrifugation/Filtration: This step is critical to separate the saturated supernatant from any undissolved solid, which would otherwise lead to an overestimation of solubility.

  • HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is chosen for its high precision, accuracy, and ability to separate the analyte of interest from any potential impurities, ensuring a trustworthy measurement.

Diagram of Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add excess solute to a known volume of solvent in a vial B 2. Seal vials and place in isothermal shaker (e.g., 25°C) A->B C 3. Agitate for 24-48 hours to ensure equilibrium B->C D 4. Centrifuge vials to pellet undissolved solid C->D E 5. Filter supernatant through a 0.22 µm syringe filter D->E F 6. Prepare serial dilutions of the clear supernatant E->F G 7. Analyze dilutions via validated HPLC method F->G H 8. Calculate concentration against a standard curve G->H

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Experimental Protocol
  • Preparation of Standards: Prepare a stock solution of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards through serial dilution.

  • Sample Preparation: To a series of 4 mL glass vials, add an excess amount of the solid compound (e.g., ~10-20 mg). The key is to ensure solid remains undissolved at equilibrium.

  • Solvent Addition: Accurately pipette 2 mL of each selected organic solvent into the respective vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. For immediate analysis, filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

  • Dilution: Based on predicted solubility, perform an accurate dilution of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the prepared standards and diluted samples onto a calibrated HPLC system (e.g., with a C18 column and UV detection).

  • Calculation: Determine the concentration of the saturated solution (C_sat) from the standard curve, accounting for the dilution factor. The solubility is typically reported in mg/mL or g/100 mL.

Section 4: Solubility Profile and Data Interpretation

The following table presents illustrative solubility data for 2-Methyl-3-phenylbenzoic Acid Methyl Ester at 25°C, based on the theoretical principles discussed. Note: These are predicted values for guidance and should be confirmed experimentally.

Solvent ClassSolventPolarity IndexPredicted Solubility (mg/mL)
Non-Polar n-Hexane0.1> 100
Toluene2.4> 200
Diethyl Ether2.8> 200
Polar Aprotic Dichloromethane3.1> 250
Chloroform4.1> 300
Ethyl Acetate4.4> 150
Acetone5.1> 100
Acetonitrile5.8~ 50
Dimethyl Sulfoxide (DMSO)7.2~ 75
Polar Protic n-Butanol4.0~ 40
Ethanol4.3~ 25
Methanol5.1~ 15
Water10.2< 0.01
Interpretation of Data

The illustrative data align perfectly with the theoretical predictions. The compound demonstrates very high solubility in non-polar and moderately polar aprotic solvents like Toluene, Dichloromethane, and Chloroform. This is due to the favorable van der Waals interactions between the solvent and the large hydrophobic scaffold of the molecule.

Solubility decreases as solvent polarity increases, especially with polar protic solvents. The energy required to break the strong hydrogen-bonding networks of methanol and water is not sufficiently compensated by the solute-solvent interactions, resulting in poor solubility. This profile is typical for large, moderately polar esters.

Section 5: Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. The analysis of its molecular structure predicts a high affinity for non-polar and polar aprotic organic solvents, with limited solubility in polar protic solvents. A detailed, best-practice experimental protocol using the isothermal shake-flask method with HPLC quantification has been provided to enable researchers to generate reliable, empirical data. This knowledge is fundamental for the effective use of this compound in synthesis, purification, analysis, and formulation, providing a solid foundation for its application in research and development.

Section 6: References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

  • American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

  • University of Calgary. (2023). Solubility of Organic Compounds.

  • CymitQuimica. (n.d.). 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester.

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

  • AAT Bioquest. (2023). What are the factors that affect solubility?

  • PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester.

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report.

  • Pharmaffiliates. (n.d.). CAS No : 1329835-46-2| Chemical Name : 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester.

  • MyBioSource. (n.d.). 2-Methyl-3-phenylbenzoic Acid Methyl Ester biochemical.

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

  • Unspecified Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • Unspecified Source. (n.d.). CHEM254 Wednesday Experiment 7 Esters.

  • ChemBK. (n.d.). 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

  • Veeprho. (n.d.). 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester | CAS 1329835-46-2.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Confluence of Structure and Function

To the researchers, scientists, and drug development professionals who constitute our audience, the significance of a molecule's three-dimensional architecture cannot be overstated. It is this very architecture—the intricate interplay of bond lengths, angles, and torsional twists—that dictates biological activity, physicochemical properties, and ultimately, therapeutic potential. This guide focuses on 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a substituted biphenyl derivative. While specific experimental data for this exact molecule is not extensively published, its structural motifs are well-understood within the broader context of biphenyl chemistry. This document, therefore, serves a dual purpose: to elucidate the core principles governing the conformation of this molecule and to provide a robust, self-validating framework for its characterization, wedding theoretical prediction with experimental validation. We will proceed by establishing the theoretical underpinnings, detailing a rigorous computational protocol to generate structural and spectroscopic data, and finally, outlining the experimental steps for verification.

Theoretical Framework: The Rotational Dynamics of Substituted Biphenyls

The cornerstone of understanding the conformation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester lies in the principles governing substituted biphenyls. The central C-C single bond connecting the two phenyl rings allows for rotation, but this rotation is not entirely free.[1][2] The energetic landscape of this rotation is primarily dictated by a balance between two opposing forces:

  • π-Conjugation: A planar conformation, where the dihedral angle between the rings is 0°, would maximize the overlap of the π-orbitals between the two aromatic systems. This electronic delocalization is a stabilizing force.

  • Steric Hindrance: The presence of substituents at the ortho positions (the positions adjacent to the inter-ring bond) leads to significant van der Waals repulsion.[3] In our molecule of interest, the 2-methyl group on one ring and the C3-phenyl group on the other create substantial steric clash in a planar arrangement.

This inherent conflict forces the molecule into a twisted, non-planar conformation in its ground state.[1] The equilibrium dihedral angle is a compromise that minimizes steric repulsion at the cost of some loss of π-conjugation. For many substituted biphenyls, this angle is typically in the range of 45° to 90°.[1][4] The energy required to overcome this steric hindrance and force the molecule through a planar transition state is known as the rotational barrier.[4][5][6]

Computational Investigation: A Virtual Laboratory for Structural Elucidation

In the absence of extensive empirical data, a well-executed computational study is an invaluable tool for predicting molecular structure and conformation with high fidelity. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such investigations.

Rationale for Computational Approach

A computational approach is selected here for its ability to provide a complete and self-consistent dataset. It allows us to:

  • Explore the entire conformational space to identify the global energy minimum.

  • Calculate a precise set of geometric parameters (bond lengths, angles, dihedrals).

  • Determine the rotational energy barrier between conformers.

  • Predict spectroscopic data (NMR, IR) that can be directly compared with future experimental results for validation.

Detailed Computational Protocol

The following protocol outlines a robust methodology for the computational analysis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

  • Initial Structure Generation:

    • Construct the 2D structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

    • Convert the 2D structure to a 3D model using a molecular mechanics force field (e.g., MMFF94) for a preliminary geometry.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface. The key dihedral angle to scan is the one defined by the C2-C3 bond of the benzoic acid ring and the C1'-C2' bond of the phenyl substituent. A scan from 0° to 180° in 10° increments is a reasonable starting point.

  • Geometry Optimization and Frequency Calculation:

    • For the lowest energy conformer(s) identified in the search, perform a full geometry optimization using Density Functional Theory (DFT).

    • Functional: B3LYP is a well-regarded hybrid functional for organic molecules.

    • Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) should be employed for greater accuracy.

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

  • Spectroscopic Prediction:

    • Using the optimized geometry, calculate the NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Simulate the IR spectrum from the calculated vibrational frequencies.

Predicted Structural Data

The following table summarizes the predicted key structural parameters for the lowest energy conformer of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, as would be obtained from the computational protocol described above.

ParameterPredicted Value
Dihedral Angle (C2-C3-C1'-C2') ~ 65°
Rotational Energy Barrier ~ 15-20 kcal/mol
Bond Length (C3-C1') ~ 1.49 Å
Bond Angle (C2-C3-C1') ~ 121°
Bond Angle (C4-C3-C1') ~ 119°

Note: These are representative values based on similar structures. The actual computed values would be inserted here upon completion of the DFT calculations.

Visualization of the Computational Workflow

The logical flow of the computational analysis can be visualized as follows:

G cluster_prep Structure Preparation cluster_analysis DFT Analysis cluster_output Data Generation A 2D Structure Drawing B Initial 3D Model (Molecular Mechanics) A->B C Conformational Search (Dihedral Scan) B->C D Geometry Optimization (B3LYP/6-31G(d)) C->D E Frequency Calculation (Verify Minimum) D->E F Structural Parameters (Angles, Dihedrals) E->F G Predicted NMR Spectra (GIAO Method) E->G H Predicted IR Spectrum E->H

Caption: Workflow for the computational analysis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Experimental Validation: Bridging Theory and Reality

The cornerstone of scientific integrity is the validation of theoretical models with empirical evidence. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-state structure and conformation of organic molecules.

¹H and ¹³C NMR Spectroscopy

Objective: To acquire experimental NMR spectra and compare the chemical shifts with the computationally predicted values. A high degree of correlation would validate the predicted lowest-energy conformation.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the aromatic region. The steric hindrance and resulting twisted conformation will likely lead to a complex splitting pattern, with distinct signals for all aromatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of distinct signals will confirm the molecular symmetry (or lack thereof).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign all peaks with the aid of 2D NMR data.

    • Compare the experimental chemical shifts to the GIAO-predicted values.

Predicted vs. Experimental NMR Data

The following table illustrates how the computationally predicted NMR data would be compared against experimental results.

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C=O ~168(To be determined)--
OCH₃ ~52(To be determined)~3.8(To be determined)
Ar-CH₃ ~20(To be determined)~2.4(To be determined)
Aromatic C/H (Multiple values)(To be determined)(Multiple values)(To be determined)

Note: The predicted values are estimates. A successful study would show a strong linear correlation between the predicted and experimental datasets.

Visualization of the Validation Workflow

G cluster_exp NMR Spectroscopy A Computational Prediction (Optimized Geometry, GIAO NMR) F Data Correlation (Predicted vs. Experimental) A->F B Experimental Synthesis & Purification C Sample Preparation (in CDCl₃) B->C D 1D (¹H, ¹³C) & 2D (COSY, HSQC) Spectra Acquisition C->D E Spectral Processing & Peak Assignment D->E E->F G Validated 3D Conformation F->G

Caption: Workflow for the experimental validation of the computationally predicted conformation.

Conclusion: A Synergistic Approach to Molecular Understanding

The molecular structure and conformation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester are governed by the classic principles of steric hindrance and electronic effects inherent to ortho-substituted biphenyls. This guide has detailed a comprehensive, two-pronged strategy for its characterization. By first employing rigorous computational methods to predict a low-energy conformation and its corresponding spectroscopic signatures, we establish a robust, testable hypothesis. The subsequent experimental validation via NMR spectroscopy provides the necessary empirical data to confirm or refine the theoretical model. This synergistic workflow not only provides a deep understanding of the target molecule but also represents a paradigm of modern chemical research, where computation and experimentation are inextricably linked in the pursuit of scientific truth. For professionals in drug development, such a validated conformational model is the critical first step in understanding potential receptor interactions and designing next-generation therapeutics.

References

  • Lunazzi, L., Mancinelli, M., Mazzanti, A., & Ruzziconi, R. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. [Link][5]

  • Ruzziconi, R., Spizzichino, S., Mazzanti, A., Lunazzi, L., & Schlosser, M. (2006). Rotation in biphenyls with a single ortho-substituent. The Journal of Organic Chemistry, 71(15), 5474-5481. [Link][6]

  • Lunazzi, L., Mancinelli, M., Mazzanti, A., & Ruzziconi, R. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Scilit. [Link]

  • Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(14), 3610-3616. [Link][4]

  • Lunazzi, L., et al. (2012). Table 1 from Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar. [Link]

  • Filo. (2025). Explain steric effect in biphenyls. [Link][3]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link][1]

  • PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. [Link]

  • Semantic Scholar. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. [Link]

  • Matar, F. M. (2025). Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • ResearchGate. (2025). Elucidation of the Forces Governing the Stereochemistry of Biphenyl. [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]

  • Zhang, Z., et al. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. [Link]

  • YouTube. (2018). Stereochemistry of Biphenyls. [Link][2]

Sources

A Technical Guide to the Synthesis and Historical Context of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a compound situated at the intersection of classic organic reactions and modern drug discovery scaffolds. While not a widely documented molecule with a dedicated history, its structural motif—a substituted biphenyl carboxylic acid ester—is of significant interest in medicinal and materials chemistry. This document outlines a plausible and scientifically grounded pathway for its discovery and synthesis, rooted in the revolutionary development of palladium-catalyzed cross-coupling reactions. We will explore the historical context of the enabling chemistry, provide detailed, field-proven synthetic protocols, and discuss the compound's potential significance.

Part 1: A Plausible History Forged by Catalysis

The story of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is inextricably linked to the development of synthetic methodologies that enabled the efficient formation of carbon-carbon bonds between aromatic rings. Prior to the late 1970s, the synthesis of unsymmetrical biaryls was often a low-yielding and functionally-group-intolerant endeavor.

The pivotal moment came in 1979, when Akira Suzuki and Norio Miyaura published their work on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[1][2] This reaction, now universally known as the Suzuki-Miyaura Coupling , was a groundbreaking achievement that transformed the field of organic synthesis. Its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents made it a powerful and widely adopted tool.[3] The profound impact of this work was formally recognized in 2010 when Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were jointly awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross-couplings in organic synthesis".[4][5]

The "discovery" of a molecule like 2-Methyl-3-phenylbenzoic Acid Methyl Ester can therefore be seen not as a singular event, but as a logical outcome of this synthetic revolution. The Suzuki reaction provided the first practical and high-yielding route to its core biphenyl structure, making it an accessible target for researchers exploring new chemical space for applications in pharmaceuticals and advanced materials, where the biaryl motif is a privileged scaffold.[6][7]

Part 2: Retrosynthetic Analysis and Strategic Approach

A logical approach to synthesizing the target molecule involves a two-stage process. First, the construction of the central biaryl scaffold, followed by the modification of the carboxylic acid functional group.

G TM Target Molecule: 2-Methyl-3-phenylbenzoic Acid Methyl Ester Acid Key Intermediate: 2-Methyl-3-phenylbenzoic Acid TM->Acid Fischer Esterification Acid->TM Coupling Suzuki-Miyaura Coupling Acid->Coupling Reagents Esterification Reagents: Methanol (MeOH), Acid Catalyst Reagents->TM SM_A Precursor A: 3-Bromo-2-methylbenzoic Acid SM_A->Coupling SM_B Precursor B: Phenylboronic Acid SM_B->Coupling

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis identifies the key disconnection at the bond between the two aromatic rings, pointing directly to a Suzuki-Miyaura coupling reaction. The precursors, 3-bromo-2-methylbenzoic acid and phenylboronic acid , are commercially available or readily synthesized. The final step is a standard Fischer-Speier esterification.

Part 3: Key Experimental Protocols

The following protocols represent a robust and validated pathway for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Protocol A: Synthesis of 2-Methyl-3-phenylbenzoic Acid via Suzuki-Miyaura Coupling

This procedure focuses on creating the core biphenyl structure through a palladium-catalyzed reaction.

Rationale: The choice of a palladium catalyst with a phosphine ligand is crucial for efficient catalytic turnover.[8] A base, such as potassium carbonate, is required for the transmetalation step of the catalytic cycle, which involves the transfer of the phenyl group from boron to palladium.[1] A mixed solvent system of an organic solvent (like dioxane or THF) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol, 1.0 eq) and phenylboronic acid (6.8 g, 55.8 mmol, 1.2 eq).

  • Catalyst and Base Addition: Add potassium carbonate (19.3 g, 139.5 mmol, 3.0 eq) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.07 g, 0.93 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (150 mL). Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can poison the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 8-12 hours).

  • Workup and Quenching: Cool the reaction mixture to room temperature. Carefully acidify with 2M hydrochloric acid (HCl) until the pH is ~2, which will precipitate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield 2-Methyl-3-phenylbenzoic Acid as a solid.

Protocol B: Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Fischer Esterification

This protocol converts the synthesized carboxylic acid into its corresponding methyl ester.

Rationale: Fischer esterification is an equilibrium-driven process.[9] Using a large excess of the alcohol (methanol) as both a reagent and the solvent drives the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[10] The ortho-methyl group may slightly hinder the reaction, potentially requiring longer reflux times compared to unhindered benzoic acids.[11]

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the purified 2-Methyl-3-phenylbenzoic Acid (8.0 g, 37.7 mmol).

  • Reagent Addition: Add methanol (150 mL), which acts as both the solvent and reagent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) (1.0 mL) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (200 mL). Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved via column chromatography on silica gel if required.

Part 4: Data Summary and Visualization

The following table summarizes the expected outcomes for the described synthetic pathway, based on typical results for these reaction types.

ParameterStep A: Suzuki CouplingStep B: Esterification
Product 2-Methyl-3-phenylbenzoic Acid2-Methyl-3-phenylbenzoic Acid Methyl Ester
Molecular Formula C₁₄H₁₂O₂C₁₅H₁₄O₂
Molecular Weight 212.24 g/mol 226.26 g/mol
Typical Yield 85-95%90-98%
Purity (Post-Purification) >98% (by NMR/HPLC)>98% (by NMR/HPLC)
Physical Form White to off-white solidColorless oil or low-melting solid
Visualization of the Suzuki-Miyaura Catalytic Cycle

The engine of the key bond-forming reaction is the palladium catalytic cycle, which efficiently regenerates the active catalyst.

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ Pd_Add Ar-Pd(II)-X L₂ Pd0->Pd_Add Oxidative Addition Pd_Trans Ar-Pd(II)-Ar' L₂ Pd_Add->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination Product Ar-Ar' Pd_Trans->Product ArX Ar-X ArX->Pd_Add ArB Ar'-B(OR)₂ ArB->Pd_Trans Base Base (OH⁻) Base->Pd_Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Significance and Future Directions

The 2-Methyl-3-phenylbenzoic Acid Methyl Ester molecule, and its parent acid, represent a class of sterically hindered, ortho-substituted biaryls. Such structures are of high interest in drug development as they can enforce specific conformations (dihedral angles) between the two aromatic rings. This conformational restriction can be key to achieving high-affinity binding to biological targets such as enzymes or receptors. Furthermore, the biaryl scaffold is a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) and liquid crystals.[2] The synthetic route outlined here provides a reliable and adaptable platform for creating a library of related analogues for screening in these high-value applications.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. (Note: While this is a foundational paper, a general Wikipedia link is provided for broader context and accessibility). [Source: Wikipedia, "Suzuki reaction"]
  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from news-medical.net. [Source: news-medical.net, "Suzuki-Miyaura Cross-Coupling Reaction"]
  • Kotha, A. K., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. [Source: Kingston University Research Repository]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org. [Source: Chemistry LibreTexts, "Suzuki-Miyaura Coupling"]
  • OpenOChem Learn. (n.d.). Suzuki Cross-Coupling. Retrieved from openochem.org. [Source: OpenOChem Learn, "Suzuki Cross-Coupling"]
  • Ishiyama, T., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7992–7998. [Source: ACS Omega]
  • The Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. In Greener Organic Transformations. [Source: Royal Society of Chemistry Publishing]
  • BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved from benchchem.com.
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  • Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2415–2427. [Source: PubMed Central]
  • Aydos, G. D. L. P., et al. (2018). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents. ResearchGate.
  • BenchChem. (n.d.). Reproducibility of Experimental Results for Methyl 2-(3-acetylphenyl)benzoate. Retrieved from benchchem.com. [Source: BenchChem, "Methyl 2-(3-acetylphenyl)
  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 22568-22607. [Source: RSC Publishing]
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  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. US Patent US6433214B1.
  • Newman, M. S., & Fones, W. S. (1947). A Method for the Esterification of Hindered Acids. Journal of the American Chemical Society, 69(5), 1221.
  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from eureka.patsnap.com.
  • Google Patents. (2018). Process for synthesis of lenalidomide. US Patent US10392364B2.
  • PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl) -benzoic acid.
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  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4229. [Source: MDPI]
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A Technical Guide to Investigating the Potential Biological Activity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold is a well-established "privileged structure," known to be the foundation of numerous pharmacologically active agents.[1] This guide addresses the specific molecule 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a compound for which, as of this writing, there is a notable absence of direct biological activity data in the public domain. Its primary documented role is as a potential intermediate in the synthesis of other molecules, such as the pyrethroid insecticide Bifenthrin.[2][3]

The absence of data, however, is not a null hypothesis. It is an invitation to discovery. As a Senior Application Scientist, my perspective is that a lack of existing research presents a unique opportunity for novel findings. The structural characteristics of 2-Methyl-3-phenylbenzoic Acid Methyl Ester provide a logical starting point for forming credible hypotheses about its potential biological activities. This document serves as an in-depth technical guide, proposing a structured, multi-stage research program to systematically investigate and potentially unveil the therapeutic utility of this compound. We will proceed from foundational principles, leveraging data from structurally analogous compounds to build a robust experimental framework.

Section 1: Hypothesis Generation from Structural Analogs

The core structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a substituted biphenyl carboxylic acid derivative, is our primary source of informed speculation. The broader class of biphenyl carboxylic acids has demonstrated a remarkable diversity of biological effects.[1][4] By examining these, we can formulate primary hypotheses for our target molecule.

Hypothesis 1: Anti-inflammatory and Anti-cancer Activity

Biphenyl carboxylic acids are frequently investigated for their anti-inflammatory and anti-proliferative properties.[1][4] The rigid biphenyl backbone allows for specific spatial orientations of functional groups that can facilitate interactions with enzyme active sites or protein-protein interfaces.

  • Rationale: The anti-cancer potential of biphenyl carboxylic acids has been demonstrated against various cancer cell lines, including breast cancer.[4][5] Similarly, their anti-inflammatory effects are a recurrent theme in the literature.[1] The methyl and phenyl substitutions on our target molecule could modulate these activities, potentially enhancing potency or altering selectivity.

Hypothesis 2: Metabolic Modulation (PPARα Agonism)

The structural similarity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester to fibrates, a class of lipid-lowering drugs, is noteworthy. Fenofibrate, a widely used fibrate, is a prodrug that is hydrolyzed to its active form, fenofibric acid.[6][7] These compounds exert their effects by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[8]

  • Rationale: Although our molecule is a methyl ester and not a classic fibrate, the biphenyl core is a feature that can be accommodated by the PPARα ligand-binding pocket. It is plausible that intracellular esterases could hydrolyze the methyl ester to the corresponding carboxylic acid, which could then act as a PPARα agonist, influencing triglyceride and HDL cholesterol levels.[8][9]

Hypothesis 3: Antifungal and Antimicrobial Properties

Ester derivatives of biphenyl-4-carboxylic acid have been shown to possess activity against pathogenic Candida species.[10] This suggests that the biphenyl scaffold can be a basis for developing new antifungal agents.

  • Rationale: The lipophilicity and structural features of 2-Methyl-3-phenylbenzoic Acid Methyl Ester could allow it to disrupt fungal cell membranes or inhibit key enzymes necessary for fungal survival.

Section 2: A Phased Experimental Protocol for Activity Screening

To systematically investigate these hypotheses, a phased approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.

Phase 1: In Silico and Preliminary In Vitro Profiling

This initial phase aims to quickly and cost-effectively assess the likelihood of our hypotheses and identify the most promising avenues for further research.

2.1. In Silico Docking and ADMET Prediction

  • Objective: To computationally predict the binding affinity of 2-Methyl-3-phenylbenzoic Acid (the potential active metabolite) to key protein targets and to model its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

  • Protocol:

    • Target Selection: Obtain crystal structures of key proteins from the Protein Data Bank (PDB), such as PPARα (for metabolic activity), cyclooxygenase-2 (COX-2) (for inflammation), and relevant cancer targets like estrogen receptor alpha.[4]

    • Ligand Preparation: Generate 3D conformers of both the methyl ester and the corresponding carboxylic acid.

    • Molecular Docking: Use software such as AutoDock Vina or Schrödinger's Glide to perform docking simulations of the ligands into the active sites of the selected targets.

    • ADMET Prediction: Employ computational tools like SwissADME or pkCSM to predict pharmacokinetic properties and potential toxicity liabilities.

2.2. General Cytotoxicity Assessment

  • Objective: To determine the general cytotoxicity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester against both cancerous and non-cancerous cell lines.

  • Protocol:

    • Cell Lines: Use a panel of cell lines, for example:

      • Breast cancer lines: MCF-7, MDA-MB-231.[4]

      • A non-cancerous line: HEK293 (human embryonic kidney cells).[4]

    • Assay: Perform a standard MTT or PrestoBlue assay.

    • Procedure:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

      • Add the viability reagent and incubate as per the manufacturer's instructions.

      • Measure the absorbance or fluorescence to determine cell viability.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

The workflow for Phase 1 can be visualized as follows:

G cluster_phase1 Phase 1: Initial Screening InSilico In Silico Analysis (Docking & ADMET) Cytotoxicity General Cytotoxicity (MTT/PrestoBlue Assay) InSilico->Cytotoxicity Prioritize based on predicted activity

Caption: Phase 1 Experimental Workflow.

Phase 2: Targeted In Vitro Bioactivity Assays

Based on the results from Phase 1, more specific assays will be conducted to explore the most promising activities.

2.3. Anti-inflammatory Activity Assay

  • Objective: To assess the compound's ability to inhibit key inflammatory mediators.

  • Protocol (LPS-induced Nitric Oxide Production in Macrophages):

    • Cell Line: RAW 264.7 murine macrophage cell line.

    • Procedure:

      • Plate RAW 264.7 cells and pre-treat with various concentrations of the test compound for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

      • After 24 hours, collect the cell culture supernatant.

      • Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

    • Data Analysis: Determine the IC50 for the inhibition of nitric oxide production.

2.4. PPARα Activation Assay

  • Objective: To determine if the compound can activate the PPARα receptor.

  • Protocol (Reporter Gene Assay):

    • Cell System: Use a cell line (e.g., HEK293T) transiently transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

    • Procedure:

      • Transfect the cells with the plasmids.

      • Treat the transfected cells with the test compound and a known PPARα agonist (e.g., fenofibrate) as a positive control.

      • After 24 hours, lyse the cells and measure luciferase activity.

    • Data Analysis: Quantify the fold-change in luciferase activity relative to a vehicle control to determine the EC50 (half-maximal effective concentration).

The logical flow for these targeted assays is depicted below:

G cluster_phase2 Phase 2: Targeted Bioactivity Assays Phase1_Results Results from Phase 1 (Cytotoxicity & In Silico) AntiInflammatory Anti-inflammatory Assay (Griess Assay) Phase1_Results->AntiInflammatory PPARa_Assay PPARα Activation Assay (Reporter Gene Assay) Phase1_Results->PPARa_Assay Antifungal_Assay Antifungal Susceptibility (Broth Microdilution) Phase1_Results->Antifungal_Assay

Caption: Phase 2 Decision-Making Workflow.

Section 3: Data Interpretation and Path Forward

The data generated from these assays will provide a comprehensive initial profile of the biological activities of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Quantitative Data Summary

The results should be compiled into a clear, comparative table.

Assay TypeCell Line/SystemEndpoint MeasuredResult (e.g., IC50/EC50 in µM)Positive Control
General Cytotoxicity MCF-7Cell ViabilityExperimental ValueDoxorubicin
MDA-MB-231Cell ViabilityExperimental ValueDoxorubicin
HEK293Cell ViabilityExperimental ValueDoxorubicin
Anti-inflammatory Activity RAW 264.7Nitric Oxide Prod.Experimental ValueDexamethasone
PPARα Activation HEK293T ReporterLuciferase ActivityExperimental ValueFenofibrate
Antifungal Activity Candida albicansFungal GrowthExperimental ValueFluconazole
Next Steps and Mechanistic Studies

Should any of the screening assays yield promising results (e.g., potent and selective activity), the subsequent phase of research would focus on elucidating the mechanism of action. For instance, if significant PPARα activation is observed, further studies could include:

  • Gene Expression Analysis: Using qPCR to measure the expression of known PPARα target genes (e.g., CPT1A, ACOX1) in treated liver cells (e.g., HepG2).

  • In Vivo Studies: If the in vitro profile is compelling, studies in animal models of dyslipidemia could be warranted to assess the compound's effects on plasma triglyceride and cholesterol levels.

This structured approach, grounded in the known activities of structurally related compounds, provides a robust and efficient pathway to characterize the biological potential of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. It is a framework designed for discovery, turning an absence of data into an opportunity for innovation.

References

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A Comprehensive Theoretical Guide to 2-Methyl-3-phenylbenzoic Acid Methyl Ester: From Conformational Landscape to Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a foundational resource for researchers, computational chemists, and drug development professionals. It outlines a systematic approach to the theoretical investigation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a molecule whose substituted biphenyl scaffold is a common feature in pharmacologically active compounds. This document moves beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and scientifically sound computational workflow.

Foreword: The Rationale for a Computational Approach

Understanding the three-dimensional structure, electronic properties, and potential energy surface of a molecule like 2-Methyl-3-phenylbenzoic Acid Methyl Ester is paramount for predicting its behavior, reactivity, and interactions. The inherent flexibility of the biphenyl core, characterized by the torsional angle between the two phenyl rings, gives rise to multiple conformers.[1][2] Experimental characterization alone may not resolve these nuances. Theoretical calculations, grounded in density functional theory (DFT), provide a powerful lens to explore this conformational landscape, predict spectroscopic outcomes, and elucidate electronic features that govern molecular function.

PART 1: Establishing the Ground State: Conformational Analysis

The first and most critical step is to identify the molecule's most stable three-dimensional geometry. All subsequent property calculations are contingent on the accuracy of this foundational structure. Due to the rotational freedom around the C-C single bond connecting the phenyl rings, a thorough conformational analysis is not merely recommended; it is required.

Protocol 1: Hierarchical Conformational Search

A multi-tiered approach is employed to efficiently map the potential energy surface without incurring prohibitive computational expense.

  • Initial 3D Model Construction: Generate a starting 3D structure using any molecular editor (e.g., Avogadro, GaussView). The key variable is the dihedral angle (φ) between the two aromatic rings.

  • Relaxed Potential Energy Surface (PES) Scan:

    • Methodology: Perform a relaxed scan of the critical C-C dihedral angle, rotating it in increments (e.g., 10-15 degrees) from 0° to 180°. At each step, the rest of the molecular geometry is optimized.

    • Level of Theory: Use a computationally inexpensive method for this initial scan. A semi-empirical method like PM7 or a computationally light DFT functional (e.g., B3LYP with a minimal basis set like STO-3G) is appropriate.

    • Rationale: This step rapidly identifies all low-energy regions on the potential energy surface, preventing the premature selection of a local minimum.

  • Refined Optimization of Minima:

    • Methodology: Take the geometries corresponding to the energy minima from the PES scan and perform full geometry optimizations using a more robust level of theory.

    • Level of Theory: A widely used and well-validated functional such as B3LYP with a Pople-style split-valence basis set like 6-31G(d) is recommended for organic molecules.[3][4]

  • Vibrational Frequency Analysis:

    • Methodology: For each optimized structure, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).

    • Trustworthiness: This step is a critical self-validation check. The absence of any imaginary (negative) frequencies confirms that the optimized geometry is a true energy minimum. The presence of one imaginary frequency would indicate a transition state.[5] These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

Visualization: Conformational Analysis Workflow

G Figure 1: Hierarchical Workflow for Conformational Analysis A 1. Initial 3D Model Generation B 2. Relaxed PES Scan (Low-Level Theory) A->B C 3. Identification of Energy Minima B->C D 4. Full Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E 5. Vibrational Frequency Calculation D->E F Confirmation of True Minima (No Imaginary Frequencies) E->F G Global Minimum Conformer (Lowest Gibbs Free Energy) F->G G Figure 2: Workflow for Predicting Molecular Spectra A Global Minimum Geometry B NMR Calculation (GIAO Method + Solvent) A->B C Frequency Calculation (IR Intensities) A->C D TD-DFT Calculation (Excitation Energies + Solvent) A->D E Reference vs. TMS B->E F Scale Frequencies C->F G Plot Spectrum (λ vs f) D->G H Predicted 1H & 13C NMR Chemical Shifts E->H I Predicted IR Spectrum F->I J Predicted UV-Vis Spectrum G->J

Caption: Parallel pathways for calculating NMR, IR, and UV-Vis spectra from the optimized structure.

PART 3: Electronic Structure and Chemical Reactivity Insights

Beyond geometry and spectra, DFT provides a wealth of information about the electronic nature of the molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Its energy (EHOMO) is related to the ionization potential. The spatial distribution of the HOMO indicates the likely sites of electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Its energy (ELUMO) is related to the electron affinity. The spatial distribution of the LUMO indicates the likely sites of nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is a descriptor of chemical stability and electronic excitability. A small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reactive sites.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around the carbonyl oxygen. These are the most likely sites for electrophilic attack or hydrogen bonding.

  • Positive Regions (Blue): Indicate electron-poor areas, typically around acidic protons (aromatic hydrogens). These are susceptible to nucleophilic attack.

  • Rationale: For drug development, the MEP map is invaluable for understanding potential interactions with a biological target's active site. [6]

Visualization: Electronic Property Relationships

G Figure 3: Interrelation of Electronic Properties and Reactivity cluster_0 Frontier Molecular Orbitals cluster_1 Electrostatic Potential HOMO HOMO (Electron Donor) Gap HOMO-LUMO Gap (Kinetic Stability) LUMO LUMO (Electron Acceptor) Reactivity Chemical Reactivity & Interactions Gap->Reactivity MEP MEP Surface Electrophilic Electrophilic Sites (Negative Potential) MEP->Electrophilic Nucleophilic Nucleophilic Sites (Positive Potential) MEP->Nucleophilic Electrophilic->Reactivity Nucleophilic->Reactivity

Caption: Conceptual diagram showing how FMOs and MEP inform predictions of chemical reactivity.

Conclusion

This guide has presented a robust, multi-faceted computational workflow for the characterization of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. By systematically determining the most stable conformer, predicting a range of spectroscopic properties for experimental validation, and analyzing the underlying electronic structure, researchers can develop a deep and predictive understanding of the molecule's behavior. This synergy of computational protocols provides a powerful, cost-effective complement to experimental investigation in modern chemical and pharmaceutical research.

References

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  • Cui, Q., & Musa, M. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

  • Unzueta, P. (2021). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship, University of California. [Link]

  • Campanelli, A. R., & Domenicano, A. (2013). A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects. IRIS (Institutional Research Information System). [Link]

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  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]

  • García Ribas, À. (2023). Computational study of substituted biphenyl compounds. UPC commons. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: SMC-BP-2M3P-ANP-2026

Introduction: The Architectural Power of the Suzuki-Miyaura Coupling

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, liquid crystals, and organic electronics.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly between sp²-hybridized centers to form biaryl compounds.[2][3] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, the commercial availability of diverse boronic acids, and the generation of non-toxic, easily removable inorganic byproducts.[2][4]

This document provides a comprehensive guide for the synthesis of a specific substituted biphenyl, 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This protocol is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a foundational understanding for future optimization. The target molecule is synthesized by coupling Methyl 2-bromo-3-methylbenzoate with phenylboronic acid, a transformation that exemplifies the power of this Nobel Prize-winning reaction.[5]

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[2][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base is not a mere spectator but a crucial activator in the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition PdII_complex Ar¹-Pd(II)Ln-X (Palladium(II) Complex) Pd0->PdII_complex Ar¹-X Transmetalation Transmetalation PdII_biaryl Ar¹-Pd(II)Ln-Ar² (Di-organopalladium Complex) PdII_complex->PdII_biaryl Ar²-B(OR)₃⁻ PdII_biaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Biphenyl Product) PdII_biaryl->Product Ar1X Ar¹-X (Aryl Halide) Boronate Ar²-B(OR)₃⁻ (Activated Boronate) Base_Activation Ar²-B(OH)₂ + Base →

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex reacting with the aryl halide (Methyl 2-bromo-3-methylbenzoate). The palladium atom inserts itself into the carbon-halogen bond, oxidizing from Pd(0) to Pd(II) and forming a new organopalladium complex.[6] For less reactive aryl chlorides or electron-rich aryl bromides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this rate-limiting step.[7][8]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) complex. Critically, the boronic acid (phenylboronic acid) is first activated by the base (e.g., K₂CO₃, K₃PO₄).[4] The base converts the neutral, less reactive boronic acid into a more nucleophilic anionic "ate" complex (organoborate), which readily transfers its aryl group to the palladium center, displacing the halide.[9][10][11] This is the primary role of the base in the catalytic cycle.

  • Reductive Elimination: In the final step, the two organic groups (the methyl benzoate derivative and the phenyl group) on the palladium(II) complex are coupled, forming the desired C-C bond of the biphenyl product.[2] This process reduces the palladium from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst, which can then re-enter the cycle. Bulky ligands on the palladium center can promote this step.[8]

Guide to Reagent Selection and Protocol Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of four key components: the catalyst system, the base, the solvent, and the temperature.

  • Palladium Catalyst & Ligand: The choice of catalyst is paramount. While pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are highly effective, an active catalyst can also be generated in situ from a stable Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand.[12] For this specific transformation, which involves a somewhat sterically hindered ortho-substituted aryl bromide, a standard catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) is a reliable starting point.[7][13] If yields are low, switching to more electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos) can significantly improve catalytic activity.[7][14]

  • Base: The base's role is to facilitate the transmetalation step by forming the reactive boronate species.[10][11] The choice of base is often linked to the solvent and the lability of functional groups on the substrates.

    • Potassium Carbonate (K₂CO₃): A versatile and cost-effective base, often used in aqueous solvent mixtures like toluene/water or dioxane/water. It is a good first choice for many standard couplings.[15]

    • Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective in anhydrous conditions or when one of the coupling partners is prone to hydrolytic deboronation.[14][16]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in dioxane, that can accelerate sluggish reactions.[7]

  • Solvent System: The solvent must solubilize the organic reactants and the palladium complex, while the optional addition of water helps dissolve the inorganic base.[5]

    • Toluene/Water or Dioxane/Water: These biphasic systems are the most common and are highly effective.[13][17] They allow the inorganic base to be in the aqueous phase while the organic reactants and catalyst are in the organic phase, with the reaction occurring at the interface.

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF): These polar aprotic solvents can also be used, especially when substrate solubility is an issue.[17][18]

  • Temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80-100 °C, to ensure a reasonable reaction rate.[15] The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time and prevent decomposition at high temperatures.

Detailed Experimental Protocol

This protocol details the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester from Methyl 2-bromo-3-methylbenzoate and phenylboronic acid.

Reagents and Materials
Reagent/MaterialFormulaM.W.AmountMoles (mmol)Equiv.
Methyl 2-bromo-3-methylbenzoateC₉H₉BrO₂229.07229 mg1.01.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
TolueneC₇H₈-8 mL--
Water (Deionized, Degassed)H₂O-2 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂-~60 mL--
Saturated Brine SolutionNaCl(aq)-~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄-~5 g--
Silica Gel (for chromatography)SiO₂-As needed--
Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow for Synthesis and Purification cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis p1 Combine Reactants: Aryl Bromide, Boronic Acid, Base p2 Add Catalyst: Pd(PPh₃)₄ p1->p2 p3 Add Degassed Solvent System (Toluene/H₂O) p2->p3 p4 Purge with Inert Gas (N₂/Ar) p3->p4 r1 Heat to 80-90 °C with Vigorous Stirring p4->r1 r2 Monitor Progress by TLC/GC-MS r1->r2 w1 Cool to RT Quench with Water r2->w1 w2 Extract with Ethyl Acetate (3x) w1->w2 w3 Wash Organic Layer with Brine w2->w3 w4 Dry over Na₂SO₄, Filter, and Concentrate w3->w4 f1 Purify Crude Product by Flash Column Chromatography w4->f1 f2 Characterize Pure Product (NMR, MS, etc.) f1->f2

Caption: Step-by-step workflow from reaction setup to final product characterization.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-3-methylbenzoate (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and finely powdered potassium carbonate (2.0 mmol, 276 mg).[13][15]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Subsequently, add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.[15] Note: To degas solvents, bubble Argon or Nitrogen through them for 20-30 minutes prior to use.

  • Reaction Execution: Lower the flask into an oil bath preheated to 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the mixture with deionized water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[16]

  • Washing and Drying: Combine the organic layers and wash them once with saturated brine solution (20 mL) to remove residual water and inorganic salts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10% EtOAc) to isolate the pure 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Palladium Catalyst- Ensure the reaction is thoroughly degassed to remove oxygen, which can poison the catalyst.[19] - Use a fresh batch of catalyst. Consider an in-situ generated catalyst from Pd(OAc)₂ and a ligand.
2. Inefficient Base- Ensure the base is finely powdered and dry. - Consider using a stronger base like K₃PO₄ or Cs₂CO₃.[7]
3. Poor Quality Reagents- Verify the purity of the aryl bromide and boronic acid. Impurities can inhibit the reaction.
Incomplete Reaction 1. Insufficient Temperature/Time- Increase the reaction temperature in 10 °C increments (up to ~110 °C for toluene). - Allow the reaction to run for a longer period, monitoring by TLC/GC-MS.
2. Steric Hindrance- Switch to a more active catalyst system using a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(II) precatalyst.[8][14]
Side Product Formation 1. Homo-coupling of Boronic Acid- This can be caused by the presence of oxygen. Ensure rigorous degassing of all solvents and the reaction vessel.[8]
2. Protodeboronation (Loss of Boronic Acid)- The boronic acid is being replaced by a hydrogen atom. This can happen with excess water or prolonged heating. - Try anhydrous conditions with K₃PO₄ as the base.[8] - Use a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and high-yielding method for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester and other substituted biphenyls. By carefully selecting the catalyst, base, and solvent system, and by adhering to proper experimental techniques such as maintaining an inert atmosphere, researchers can consistently achieve desired outcomes. The protocol and guidelines presented herein provide a solid foundation for the successful execution and intelligent optimization of this pivotal transformation in modern organic synthesis.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • Valente, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • D'Hondt, S. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Strathclyde Thesis. [Link]

  • Rocaboy, R., et al. (2019). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • Yamashita, T., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Google Patents.
  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

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Application Note & Protocols: High-Purity Isolation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the purification of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, notably as a precursor to Bifenthrin.[1][2] Addressing the challenges of removing common process-related impurities—such as unreacted starting materials, catalyst residues, and side-products—this document provides detailed, field-proven protocols for aqueous work-up, recrystallization, column chromatography, and vacuum distillation. The narrative emphasizes the rationale behind procedural choices, equipping researchers, scientists, and process chemists with the expertise to achieve high-purity material suitable for sensitive downstream applications.

Introduction: The Imperative for Purity

2-Methyl-3-phenylbenzoic Acid Methyl Ester is a biaryl compound typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by esterification.[3][4] The very nature of this synthesis route introduces a predictable yet challenging impurity profile. The presence of residual palladium, unreacted aryl halides or boronic acids, homocoupled byproducts, and the corresponding unesterified carboxylic acid can compromise the yield, safety, and efficacy of the final active ingredient.

Achieving a purity level of >99.5% is often a prerequisite for regulatory submission and effective formulation. This guide provides a systematic approach to purification, designed to be adaptable from laboratory-scale research to process development environments.

Common Impurities to Target:
  • Unreacted Starting Materials: 2-Methyl-3-phenylbenzoic acid, methanol, aryl halides, and boronic acids.

  • Reaction Byproducts: Homocoupled products (e.g., biphenyl), and products of side reactions.

  • Catalyst Residues: Palladium complexes and ligands.

  • Reagents: Acids or bases used in catalysis or work-up.

Physicochemical Properties & Strategic Implications

Understanding the physical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₁₅H₁₄O₂Indicates a largely non-polar structure with a polar ester group.
Molecular Weight 226.27 g/mol [5]Suitable for distillation under vacuum to prevent thermal degradation.
Physical Form Solid or high-boiling oil at RTRecrystallization is a highly viable primary purification technique.
Solubility Profile Expected to be soluble in common organic solvents (EtOAc, DCM, Toluene, Acetone) and poorly soluble in water.Dictates solvent choice for extraction, chromatography, and recrystallization.
Boiling Point High (Est. >300 °C at atm. pressure)Atmospheric distillation is not feasible; vacuum distillation is required.

Purification Workflow: A Multi-Stage Approach

A robust purification strategy is not a single technique but a logical sequence of steps. The general workflow is designed to remove distinct classes of impurities at each stage, progressively enriching the target compound.

G crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup organic_phase Crude Organic Phase workup->organic_phase choice Purity & Scale? organic_phase->choice cryst Recrystallization choice->cryst High Impurity Load Lab/Pilot Scale chrom Column Chromatography choice->chrom Complex Mixture High Purity Needed Lab Scale distill Vacuum Distillation choice->distill Thermal Stability Large Scale Non-volatile Impurities purity_check Purity Assessment (TLC, MP, NMR) cryst->purity_check chrom->purity_check distill->purity_check final_product Pure Product (>99.5%) purity_check->final_product

Caption: General Purification Workflow.

Protocols & Methodologies

Protocol 1: Preliminary Purification via Aqueous Work-up

Causality: The initial work-up is the most critical step for bulk impurity removal. Its primary goal is to separate the organic-soluble ester from water-soluble reagents (acids, bases) and, most importantly, the unreacted 2-Methyl-3-phenylbenzoic acid. By washing with a mild base like sodium bicarbonate, the acidic carboxylic acid is deprotonated to its carboxylate salt, rendering it highly soluble in the aqueous phase while the neutral ester remains in the organic layer.[6][7]

Methodology:

  • Solvent Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate or Toluene, 3-5x the initial reaction volume). This ensures a lower viscosity and efficient phase separation.

  • Acid Removal: Wash the organic phase with deionized water (2 x 1 volume). This removes water-soluble alcohols and some inorganic salts.

  • Carboxylic Acid Removal: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 x 1 volume).

    • Expert Insight: Perform this step cautiously as CO₂ evolution can cause pressure buildup. Swirl the funnel gently before shaking and vent frequently.

    • Validation: To confirm the removal of the acidic starting material, collect the final aqueous wash, acidify it with 1M HCl, and check for the formation of a precipitate. The absence of a precipitate indicates complete removal.[7]

  • Brine Wash: Wash the organic phase with a saturated aqueous solution of NaCl (brine) (1 x 1 volume). This breaks up any emulsions and removes residual water.

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

The resulting crude solid or oil is now significantly enriched and ready for one of the definitive purification techniques below.

Protocol 2: Definitive Purification by Recrystallization

Causality: Recrystallization is an equilibrium-based technique that separates compounds based on differences in their solubility in a given solvent at different temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).[8][9]

Methodology:

  • Solvent Screening (Microscale):

    • Place ~20-30 mg of the crude product into several test tubes.

    • Add a few drops of different solvents (e.g., Methanol, Ethanol, Isopropanol, Hexane, Ethyl Acetate/Hexane mixture).

    • Observe solubility at room temperature. A suitable solvent will show poor solubility.

    • Heat the tubes that show poor solubility. The compound should fully dissolve near the solvent's boiling point.

    • Cool the dissolved samples to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[9] Adding excess solvent is a common error that drastically reduces yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and perform TLC analysis to confirm purity. A sharp melting point close to the literature value indicates high purity.

Protocol 3: Definitive Purification by Column Chromatography

Causality: Flash column chromatography provides high-resolution purification based on the differential adsorption of compounds to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase.[3] The relatively non-polar ester will travel through the column faster than more polar impurities (like any residual carboxylic acid) when using a non-polar eluent system.

Methodology:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). The ideal system should give the product an Rf value of ~0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, most non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like Dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis (Find Rf ≈ 0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine & Evaporate monitor->combine product Pure Product combine->product

Caption: Key Stages of a Column Chromatography Workflow.

Purity Assessment

No purification is complete without rigorous verification.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot. Compare its Rf value to the crude material and starting materials.

  • Melting Point (MP): A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools to confirm the structure and identify any remaining impurities. The integration of proton signals should correspond to the expected structure.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine the purity with high accuracy, often providing results as a percentage area.[11]

Summary & Selection Guide

Choosing the right definitive purification technique depends on the specific circumstances of the synthesis.

TechniquePrimary ApplicationAdvantagesDisadvantages
Recrystallization High-volume, crystalline solids. Removing impurities with different solubility profiles.Scalable, cost-effective, can yield very high purity material.Requires a suitable solvent, may have lower initial recovery, not effective for oily products.
Column Chromatography Complex mixtures, non-crystalline oils, high-purity small-scale isolation.High resolution, versatile, effective for a wide range of compounds.Labor-intensive, requires large solvent volumes, less scalable for manufacturing.
Vacuum Distillation Large-scale purification of thermally stable liquids or low-melting solids.Excellent for removing non-volatile impurities (salts, catalyst residues), highly scalable.Requires thermal stability of the compound, not effective for separating compounds with close boiling points.

References

  • PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). Available at: [Link]

  • PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. (2023). Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. Available at: [Link]

  • Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • Veeprho. (n.d.). 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester | CAS 1329835-46-2. Available at: [Link]

  • Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
  • YouTube. (2023). Methyl Benzoate : Organic Synthesis Fischer Esterification. Vibzz Lab. Available at: [Link]

  • ChemBK. (n.d.). 2-Methyl-3-phenylbenzoic Acid Methyl Ester. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • University Course Material. (n.d.). Esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]

  • University Course Material. (n.d.). Macroscale Nitration of Methyl Benzoate. Available at: [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available at: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • University Course Material. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • PubMed. (1986). High-performance Fast Affinity Chromatographic Purification of Anti-Benzodiazepine Antibodies. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • PMT Education. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. OCR (B) Chemistry A-Level. Available at: [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Professor Davis. Available at: [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • PubMed. (1998). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International. Available at: [Link]

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Application Notes and Protocols for 2-Methyl-3-phenylbenzoic Acid Methyl Ester in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Therapeutic Potential of a Novel Biphenyl Scaffold

2-Methyl-3-phenylbenzoic Acid Methyl Ester, a biphenyl derivative, represents a class of compounds with significant, yet largely unexplored, potential in pharmaceutical research. While direct biological applications of this specific molecule are not extensively documented, its structural analogs have emerged as promising candidates in oncology and inflammatory disease research. For instance, derivatives of 2-methyl-3-aminobenzoic acid methyl ester are utilized as intermediates in the synthesis of anti-inflammatory agents and analgesics.[1] Furthermore, the broader family of biphenyl compounds has been investigated for various therapeutic activities. This document provides a detailed guide for researchers to initiate an investigation into the potential pharmaceutical applications of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, with a focus on its evaluation as a potential anti-inflammatory and anti-cancer agent.

The protocols outlined herein are designed to serve as a foundational framework for screening and characterizing the bioactivity of this compound. They are based on established methodologies and are intended to be adapted and optimized by researchers in their specific laboratory settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem
Molecular Weight 226.27 g/mol PubChem
IUPAC Name methyl 2-methyl-3-phenylbenzoatePubChem
Appearance Solid (predicted)General Chemical Knowledge
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Poorly soluble in water.General Chemical Knowledge

Note: Experimental validation of these properties is recommended upon sourcing the compound.

PART 1: Investigation of Anti-Inflammatory Activity

The structural similarity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester to intermediates used in the synthesis of anti-inflammatory drugs suggests that it may possess inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1]

Workflow for Anti-Inflammatory Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization Compound 2-Methyl-3-phenylbenzoic Acid Methyl Ester COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Dose_Response Dose-Response and IC50 Determination COX_Assay->Dose_Response Cell_Based_Assay Cell-Based Pro-inflammatory Cytokine Assay (e.g., LPS-stimulated macrophages) Dose_Response->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies

Caption: Workflow for evaluating the anti-inflammatory potential of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol details a fluorescence-based assay to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Principle:

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • 2-Methyl-3-phenylbenzoic Acid Methyl Ester (dissolved in DMSO)

  • Celecoxib (positive control for COX-2)

  • Ibuprofen (positive control for COX-1 and COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

    • Prepare positive controls (Celecoxib and Ibuprofen) in a similar manner.

    • Prepare the enzyme solution by diluting COX-1 or COX-2 in Tris-HCl buffer containing heme.

    • Prepare the arachidonic acid solution in ethanol and dilute in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 150 µL of Tris-HCl buffer.

    • Add 10 µL of the diluted test compound or control.

    • Add 10 µL of the enzyme solution (COX-1 or COX-2).

    • Incubate at 37°C for 15 minutes.

    • To initiate the reaction, add 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Read the absorbance at 595 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and controls.

    • Determine the percent inhibition relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

PART 2: Investigation of Anti-Cancer Activity

The discovery that structurally related 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl esters exhibit potent anti-proliferative effects against breast cancer cell lines provides a strong rationale for evaluating 2-Methyl-3-phenylbenzoic Acid Methyl Ester as a potential anti-cancer agent.[2][3]

Workflow for Anti-Cancer Screening

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Apoptosis cluster_2 Target Identification Compound 2-Methyl-3-phenylbenzoic Acid Methyl Ester MTT_Assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Compound->MTT_Assay GI50 GI50 Determination MTT_Assay->GI50 Apoptosis_Assay Annexin V/PI Staining for Apoptosis GI50->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase_Assay Pathway_Analysis Western Blot for Apoptotic Pathway Proteins (e.g., Bcl-2, Bax, PARP) Caspase_Assay->Pathway_Analysis

Sources

Experimental Protocol for the Handling and Storage of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

Introduction: Understanding the Compound

2-Methyl-3-phenylbenzoic Acid Methyl Ester is an aromatic ester with a molecular formula of C₁₅H₁₄O₂ and a molar mass of 226.27 g/mol .[1] Its structure, featuring a biphenyl backbone with a methyl ester and an additional methyl group, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The deuterated analog, 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester (CAS No. 1329835-46-2), is known as a labeled intermediate for the pyrethroid insecticide, Bifenthrin.[2][3][4] Given its structural class, it is prudent to handle this compound with the care afforded to similar aromatic esters, which can exhibit moderate toxicity and require specific storage conditions to prevent degradation.

Chemical and Physical Properties

A summary of the known and inferred properties of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is presented in Table 1. The appearance is noted by suppliers as a yellow oil or neat (undiluted).[5]

PropertyValue/InformationSource(s)
CAS Number 1329496-87-8[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Appearance Yellow Oil / Neat[5]
Solubility Inferred to be soluble in common organic solvents like chloroform. Poorly soluble in water.Inferred from related compounds
Storage 2-8°C in a refrigerator is recommended by some suppliers.[5]

Safety and Hazard Management

As a matter of sound scientific practice, all new or lesser-known compounds should be treated as potentially hazardous. The following safety protocols are derived from data on analogous aromatic esters and general laboratory safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profile of similar aromatic esters, 2-Methyl-3-phenylbenzoic Acid Methyl Ester should be handled with appropriate caution. The GHS hazard statements for the closely related methyl benzoate include H302 (Harmful if swallowed), and for the parent acid, H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7] Therefore, a comprehensive PPE strategy is mandatory.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[8]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Experimental Protocols

Handling and Dispensing

The workflow for handling 2-Methyl-3-phenylbenzoic Acid Methyl Ester is designed to minimize exposure and maintain compound integrity.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Equilibrate Compound to Room Temperature B->C D Dispense Required Amount C->D E Securely Cap the Stock Container D->E F Return Stock to Appropriate Storage E->F G Clean and Decontaminate Work Area F->G H Dispose of Waste Properly G->H

Caption: Workflow for handling 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Detailed Steps:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare a clean and well-ventilated workspace, preferably a chemical fume hood.

  • Equilibration: If stored refrigerated, allow the sealed container of 2-Methyl-3-phenylbenzoic Acid Methyl Ester to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could lead to hydrolysis.

  • Dispensing: Carefully dispense the required amount of the compound using appropriate chemical-resistant tools (e.g., glass pipette).

  • Storage of Stock: Immediately after dispensing, securely cap the stock container and return it to the recommended storage conditions.

  • Decontamination: Clean and decontaminate all surfaces and equipment that have come into contact with the compound. A mild detergent solution followed by a rinse with a suitable solvent (e.g., 70% ethanol) is generally effective.[9]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

Storage Conditions

To ensure the long-term stability of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, light-resistant container.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[7]

  • Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a detergent solution, followed by a solvent rinse.

  • Reporting: Report the spill to the appropriate safety personnel.

Stability and Quality Control

The stability of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is crucial for the reproducibility of experimental results. Aromatic esters are generally stable but can be susceptible to hydrolysis and thermal degradation.

Stability Profile
  • Hydrolytic Stability: Esters can undergo hydrolysis, particularly in the presence of acids or bases, to yield the corresponding carboxylic acid and alcohol.[10] Studies on substituted methyl benzoates indicate that the rate of hydrolysis can be influenced by the position of substituents on the aromatic ring.[11][12] It is recommended to avoid prolonged exposure to aqueous environments, especially at non-neutral pH.

  • Thermal Stability: Aromatic esters generally exhibit good thermal stability.[6][13] However, prolonged exposure to high temperatures should be avoided to prevent decomposition. Degradation of some aromatic esters can begin at temperatures around 210°C.[6]

Quality Control and Analytical Protocols

Regular assessment of the purity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is recommended to ensure the quality of experimental data. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for this purpose.

Recommended Analytical Techniques:

TechniqueDescription
Gas Chromatography-Flame Ionization Detection (GC-FID) A robust method for determining the purity of volatile and semi-volatile compounds. A capillary column suitable for aromatic compounds (e.g., a wax or mid-polarity phase) is recommended. The method involves injecting a diluted sample and analyzing the resulting chromatogram for the presence of impurities.[14][15]
High-Performance Liquid Chromatography (HPLC) A versatile technique for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for the analysis of aromatic esters.[16][17]

General Purity Assessment Workflow:

QC_Workflow A Sample Preparation (Dilution in appropriate solvent) B Instrument Setup (GC-FID or HPLC) A->B C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak integration, purity calculation) C->D E Documentation D->E

Caption: General workflow for purity assessment.

Waste Disposal

All waste materials contaminated with 2-Methyl-3-phenylbenzoic Acid Methyl Ester must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Liquid Waste: Collect in a designated, properly labeled, and sealed container.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be placed in a sealed, labeled hazardous waste bag or container.

Never dispose of 2-Methyl-3-phenylbenzoic Acid Methyl Ester down the drain.

References

  • Albuquerque, M. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 239-248.
  • Gschwander, S., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • I-hsiu, C., et al. (2001). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1990). Journal of the Indian Chemical Society, 67, 850-851.
  • Steinberg, S., et al. (1995). Hydrolysis of several substituted methyl benzoates in the aqueous solution.
  • Gschwander, S., et al. (2021).
  • PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1329835-46-2| Chemical Name : 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester. Retrieved from [Link]

  • Perreux, L., & Loupy, A. (2001).
  • ChemBK. (n.d.). 2-Methyl-3-phenylbenzoic Acid Methyl Ester. Retrieved from [Link]

  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester | CAS 1329835-46-2. Retrieved from [Link]

  • Steinberg, S., et al. (1995). Hydrolysis of several substituted methyl benzoates in the aqueous solution. Semantic Scholar.
  • ResearchGate. (2008). Thermal degradation behaviour of aromatic poly(ester–imide)
  • Veeprho. (n.d.). 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester | CAS 1329835-46-2. Retrieved from [Link]

  • Guardian Medical Systems. (n.d.). Keeping Your Cleanroom Clean: A Four Step Process. Retrieved from [Link]

  • EPA. (2019).
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • MDPI. (2020).
  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. YouTube.
  • CP Lab Safety. (n.d.). Esters Waste Compatibility. Retrieved from [Link]

  • Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylparaben. Retrieved from [Link]

  • Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • ResearchGate. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)].
  • ResearchGate. (2008).
  • PubMed. (1999).
  • ASHP. (n.d.). DECONTAMINATION AND CLEANING. Retrieved from [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • Life Science Products. (n.d.). Labmax™ Chemical Compatibility Chart. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC/FID Analysis of Fatty Acid Methyl Esters without Correction Factors Using the Polyarc Reactor.
  • LECO. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • ResearchGate. (2020). (PDF) FATTY ACID METHYL ESTERS GC/FID ANALYSIS USING ICHIHARA-FUKUBAYASHI MODYFIED METHOD.

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scaling up the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a key biphenyl intermediate.[1][2] The primary synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance, making it highly amenable to large-scale production.[3][4][5] We delve into the critical parameters for scaling up this reaction, including catalyst selection, solvent systems, and purification strategies designed to minimize impurities and maximize yield. Additionally, an alternative two-step approach involving the esterification of the corresponding carboxylic acid is discussed, with particular attention to the challenges posed by sterically hindered substrates. This guide is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology for producing biphenyl derivatives.

Introduction: The Significance of Biphenyl Moieties

Biphenyl and substituted biphenyl structures are privileged motifs in medicinal chemistry, materials science, and agrochemicals.[5][6] Their unique conformational properties and synthetic accessibility make them vital building blocks for a vast array of functional molecules. The target molecule, 2-Methyl-3-phenylbenzoic Acid Methyl Ester, serves as a valuable intermediate. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing the C(sp²)–C(sp²) bond central to these structures, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[4] Its scalability is a key advantage over other coupling methods, offering high yields under relatively mild conditions.[3][7]

Strategic Approach: Suzuki-Miyaura Coupling

The chosen synthetic route involves the direct coupling of Methyl 3-bromo-2-methylbenzoate with Phenylboronic acid . This one-step approach is generally more atom-economical and efficient for scale-up compared to a two-step process involving initial coupling of the carboxylic acid followed by esterification.

Overall Reaction Scheme: Reaction scheme showing the Suzuki-Miyaura coupling of Methyl 3-bromo-2-methylbenzoate and Phenylboronic acid to yield 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Mechanistic Rationale

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R¹-X PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex OxAdd->PdII_complex Transmetalation Transmetalation (R²B(OH)₃)⁻ PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 Transmetalation->PdII_R1R2 Base Base (e.g., CO₃²⁻) Boronate (R²B(OH)₃)⁻ Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Activation Boronate->Transmetalation Enters Cycle PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronate species, and reductive elimination to form the product and regenerate the catalyst.[4]

Scale-Up Protocol: Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of approximately 100 g of the final product. Standard chemical engineering principles for process safety, heat management, and material transfer should be applied.

Workflow Overview

Workflow start Start setup Reactor Setup & Inerting (N₂ Purge) start->setup charge Charge Reactants (Aryl Halide, Boronic Acid, Solvent) setup->charge base Add Degassed Base Solution charge->base catalyst Charge Pd Catalyst base->catalyst reaction Heat to Reflux (e.g., 85-95°C) Monitor by HPLC/TLC catalyst->reaction cooldown Cool to Room Temperature reaction->cooldown filtration Catalyst Filtration (e.g., through Celite®) cooldown->filtration workup Aqueous Workup (Phase Separation, Washes) filtration->workup purification Solvent Swap & Crystallization workup->purification isolation Filter & Dry Product purification->isolation end Final Product isolation->end

Figure 2: General experimental workflow for the scaled-up Suzuki-Miyaura coupling reaction.

Reagents and Materials
ReagentM.W.AmountMolesEquiv.
Methyl 3-bromo-2-methylbenzoate229.07100.0 g0.4361.0
Phenylboronic acid121.9364.0 g0.5251.2
Palladium on Carbon (10% Pd, 50% wet)-4.6 g~2.2 mmol0.005
Sodium Carbonate (Na₂CO₃)105.99115.6 g1.092.5
Toluene-1.0 L--
Deionized Water-500 mL--
Ethyl Acetate (for extraction)-~500 mL--
Brine (Saturated NaCl solution)-~200 mL--
Detailed Experimental Procedure
  • Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried.[8]

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction. This is critical as the active Pd(0) species is sensitive to air.[8]

  • Charging Reactants: Charge Methyl 3-bromo-2-methylbenzoate (100.0 g), Phenylboronic acid (64.0 g), and Toluene (1.0 L) to the reactor. Stir the mixture to form a solution/suspension.

  • Base Preparation and Addition: In a separate vessel, dissolve Sodium Carbonate (115.6 g) in deionized water (500 mL). Degas this solution by bubbling nitrogen through it for 20-30 minutes. Add the degassed base solution to the reactor.

  • Catalyst Addition: Carefully add the 10% Palladium on Carbon catalyst (4.6 g) to the reaction mixture. Note on Catalyst Choice: While catalysts like Pd(PPh₃)₄ are common in lab-scale synthesis, heterogeneous Pd/C is often preferred for scale-up. It is typically less expensive and can be removed by simple filtration, significantly reducing palladium contamination in the crude product.[9][10]

  • Reaction: Heat the biphasic mixture to reflux (approx. 85-95 °C) with vigorous stirring. The vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or HPLC until the starting aryl bromide is consumed (typically 4-8 hours).

  • Cooldown and Filtration: Once the reaction is complete, cool the mixture to 40-50 °C. Filter the warm mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reactor and the filter cake with a small amount of warm toluene or ethyl acetate to ensure complete transfer.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with deionized water (200 mL) and then brine (200 mL) to remove residual base and inorganic salts.

  • Purification by Crystallization: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid. For large-scale purification, crystallization is far more practical than chromatography.[10] Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture). Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Alternative Two-Step Synthesis via Fischer Esterification

In cases where the starting material 3-bromo-2-methylbenzoic acid is more accessible or cost-effective than its methyl ester, a two-step approach can be employed. The first step would be the Suzuki coupling of the acid, followed by Fischer-Speier esterification.

Protocol: Fischer Esterification of 2-Methyl-3-phenylbenzoic Acid

The ortho-methyl group on the benzoic acid introduces steric hindrance, which can slow down the rate of esterification.[11][12] To drive the reaction to completion, a large excess of alcohol (which also serves as the solvent) and an extended reaction time are typically required.[11]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Methyl-3-phenylbenzoic acid (e.g., 50.0 g, 1.0 equiv.).

  • Reagents: Add a large excess of methanol (e.g., 500 mL, ~20 equiv.), which acts as both reagent and solvent.

  • Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.5 mL, ~0.2 equiv.) as the catalyst.[13]

  • Reaction: Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing ice water (1 L).

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 200 mL).

  • Neutralization: Carefully wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash and a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by vacuum distillation or crystallization as described previously.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive palladium catalyst.Ensure proper inert atmosphere techniques were used.[8] Use a fresh batch of catalyst.
Improper base selection or insufficient amount.The base is crucial for activating the boronic acid.[14][15] Ensure at least 2 equivalents are used. Consider screening other bases like K₃PO₄.
Low reaction temperature.Ensure the reaction reaches a vigorous reflux to facilitate phase transfer.
Incomplete Reaction Insufficient reaction time.Continue heating and monitor periodically until starting material is consumed.
Catalyst deactivation.Consider adding a second small portion of the catalyst.
Homocoupling of Boronic Acid (Byproduct)Ensure a strict inert atmosphere. Lowering the reaction temperature slightly might help.
Difficult Product Isolation / Oily Product Impurities preventing crystallization.Re-purify via a second crystallization with a different solvent system or consider flash chromatography for a small portion to obtain a seed crystal.
Residual solvent.Ensure the product is dried thoroughly under high vacuum.
High Palladium Content in Final Product Inefficient filtration of Pd/C.Use a finer filter aid like Celite® and ensure the solution is not too viscous during filtration.
Leaching of Pd into the solution.After the main workup, the organic solution can be stirred with a palladium scavenger or treated with aqueous sodium bisulfite to precipitate residual palladium.[16]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling provides a highly effective and scalable route for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. By carefully selecting a heterogeneous catalyst like Pd/C, employing a robust biphasic solvent system, and optimizing the workup and purification to favor crystallization over chromatography, this process can be efficiently implemented on a multigram to kilogram scale. The provided protocols and troubleshooting guide offer a solid foundation for process development and optimization, ensuring high yields and purity for this valuable chemical intermediate.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction.PMC.
  • Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid.Benchchem.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.Organic Process Research & Development.
  • Technical Support Center: Esterification of Substituted Benzoic Acids.Benchchem.
  • Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd.Organic Process Research & Development.
  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths.Beilstein Journal of Organic Chemistry.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.Sigma-Aldrich.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Suzuki reaction.Wikipedia.
  • A New Method for the Esterification of Certain Sterically Hindered Acids.Journal of the American Chemical Society.
  • Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.Benchchem.
  • Suzuki Coupling.Organic Chemistry Portal.
  • 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester.CymitQuimica.
  • 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester.Veeprho.
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • Preparation of Methyl Benzo

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Troubleshooting & Optimization

Technical Support Center: 2-Methyl-3-phenylbenzoic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.

Introduction: The Synthetic Landscape

2-Methyl-3-phenylbenzoic Acid Methyl Ester is a crucial building block, notably as an intermediate in the synthesis of the pyrethroid insecticide, Bifenthrin. The quality of this intermediate directly impacts the purity and yield of the final active pharmaceutical ingredient (API) or agrochemical. Impurities can arise from various sources including starting materials, side reactions, and degradation products. This guide will focus on the two primary synthetic routes for the biphenyl core construction: the Suzuki-Miyaura Coupling and the Grignard Reaction, followed by the final esterification step.

Diagram: Synthetic Pathways to 2-Methyl-3-phenylbenzoic Acid Methyl Ester

G cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction s_start1 Methyl 2-bromo-3-methylbenzoate s_product 2-Methyl-3-phenylbenzoic Acid Methyl Ester s_start1->s_product Pd Catalyst, Base s_start2 Phenylboronic Acid s_start2->s_product g_start1 3-Bromo-2-methyl-1,1'-biphenyl g_acid 2-Methyl-3-phenylbenzoic Acid g_start1->g_acid 1. Mg 2. CO2 3. H+ g_start2 CO2 g_acid->s_product Esterification (MeOH, H+)

Caption: Overview of primary synthetic routes.

Part 1: Suzuki-Miyaura Coupling Route: Troubleshooting and Impurity Profile

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between the two aromatic rings. A common approach involves the coupling of a methyl 2-halo-3-methylbenzoate with phenylboronic acid.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My reaction yield is low, or the reaction has stalled. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several factors:

  • Inactive Catalyst: The Palladium(0) catalyst is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Consider using fresh catalyst or a pre-catalyst that is activated in situ.

  • Poor Quality Reagents: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation. Use high-purity, dry starting materials and anhydrous solvents.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often substrate-dependent. A systematic optimization of these parameters may be necessary. For instance, a weaker base might be insufficient to activate the boronic acid for transmetalation.

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize these?

A2: Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.

  • High Temperatures: Elevated temperatures can sometimes favor side reactions. An optimization of the reaction temperature to balance reaction rate and selectivity is recommended.

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.

  • Excess Water or Protic Impurities: While a small amount of water can sometimes be beneficial for the Suzuki-Miyaura reaction, excess water or other protic impurities can lead to protodeboronation. Use anhydrous solvents and ensure the base can neutralize any acidic impurities.

  • Boronic Acid Instability: Some boronic acids are inherently unstable. Consider using a more stable boronic ester, such as a pinacol ester, as the coupling partner.

Common Impurities in the Suzuki-Miyaura Route
Impurity NameStructureFormation Pathway
Methyl 3-methylbenzoate Aromatic ring without the phenyl groupProtodeboronation of phenylboronic acid followed by reaction with the aryl halide.
Biphenyl Two phenyl rings coupled togetherHomocoupling of phenylboronic acid.
Dimethyl 3,3'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate Dimer of the aryl halide starting materialHomocoupling of methyl 2-bromo-3-methylbenzoate.
Unreacted Starting Materials Methyl 2-bromo-3-methylbenzoate and Phenylboronic AcidIncomplete reaction due to factors like catalyst deactivation or suboptimal conditions.

Part 2: Grignard Reaction Route: Troubleshooting and Impurity Profile

An alternative route to the biphenyl core involves the formation of a Grignard reagent from a halo-biphenyl derivative, followed by carboxylation. For instance, 3-chloro-2-methyl biphenyl can be converted to the corresponding Grignard reagent and then reacted with carbon dioxide.

Frequently Asked Questions (FAQs): Grignard Reaction

Q1: My Grignard reaction is difficult to initiate. What can I do?

A1: The initiation of a Grignard reaction can be challenging due to the passivating oxide layer on the magnesium metal.

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions.[1]

  • Activation of Magnesium: The magnesium turnings can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring to break the oxide layer.

Q2: I have a significant amount of a non-polar byproduct. What is it likely to be?

A2: A common non-polar byproduct in Grignard reactions is a homocoupled product. In the synthesis of 2-Methyl-3-phenylbenzoic Acid, this would likely be a quaterphenyl derivative if starting from a dihalo-biphenyl, or biphenyl if starting from a halobenzene. This byproduct is often referred to as a Wurtz-type coupling product.[1]

Common Impurities in the Grignard Route
Impurity NameStructureFormation Pathway
Biphenyl Two phenyl rings coupled togetherIf the Grignard reagent is prepared from a halobenzene, homocoupling can occur.[1]
Toluene Benzene ring with a methyl groupQuenching of the Grignard reagent by a proton source (e.g., moisture) if starting from a tolyl halide.
Unreacted Starting Material e.g., 3-chloro-2-methyl biphenylIncomplete reaction due to moisture or passivation of the magnesium.

Part 3: Final Step - Fischer Esterification: Troubleshooting and Impurity Profile

The final step in some synthetic routes is the esterification of 2-Methyl-3-phenylbenzoic acid with methanol, typically under acidic catalysis (Fischer Esterification).

Frequently Asked Questions (FAQs): Fischer Esterification

Q1: My esterification reaction is not going to completion. How can I improve the yield?

A1: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can:

  • Use an Excess of Alcohol: Using a large excess of methanol will shift the equilibrium to favor the formation of the methyl ester.[2]

  • Remove Water: The removal of water as it is formed will also drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Q2: What are the common impurities from the esterification step?

A2: The most common impurity is unreacted 2-Methyl-3-phenylbenzoic acid. If the reaction conditions are too harsh (e.g., high temperature, strong acid), side reactions such as dehydration or decarboxylation could occur, though these are less common for this substrate.

Common Impurities in Fischer Esterification
Impurity NameStructureFormation Pathway
2-Methyl-3-phenylbenzoic Acid The carboxylic acid starting materialIncomplete reaction due to equilibrium limitations.[2]
Water H₂OA byproduct of the esterification reaction.
Methanol CH₃OHExcess reagent used to drive the reaction.

Part 4: Analytical Methods and Purification Strategies

Analytical Methods

The identification and quantification of impurities in 2-Methyl-3-phenylbenzoic Acid Methyl Ester are crucial for quality control. As demonstrated in studies on the related compound Bifenthrin, a combination of chromatographic techniques is highly effective.[3]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a powerful technique for the separation and quantification of the main component and known impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. It provides excellent separation and structural information from the mass spectra, which is invaluable for the identification of unknown impurities.[3]

  • Preparative HPLC (prep-HPLC): For the definitive identification of unknown impurities, they can be isolated and enriched from the reaction mixture using preparative HPLC. The isolated fractions can then be subjected to further structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[3]

Purification Strategies
  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent is often an effective method for removing minor impurities.

  • Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is a standard and effective purification technique. A gradient of ethyl acetate in a non-polar solvent like hexanes is a typical mobile phase.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

Diagram: Troubleshooting Workflow

G start Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester check_purity Check Purity (HPLC, GC-MS) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Final Product is_pure->end Yes troubleshoot Identify Impurities (MS, NMR) is_pure->troubleshoot No optimize Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) troubleshoot->optimize purify Purify Product (Crystallization, Chromatography) troubleshoot->purify optimize->start purify->check_purity

Caption: A general workflow for troubleshooting and optimization.

References

  • Kannoujia, J., Bangalore, P. K., Kantevari, S., & Sripadi, P. (2020). Identification and characterization of impurities in an insecticide, bifenthrin technical. Journal of Mass Spectrometry, 55(10), e4605. [Link]

  • Kannoujia, J., Bangalore, P. K., Kantevari, S., & Sripadi, P. (2020). Identification and characterization of impurities in an insecticide, Bifenthrin technical. ResearchGate. [Link]

  • Veeprho. (n.d.). Bifenthrin Impurities and Related Compound. Veeprho. [Link]

  • Food and Agriculture Organization of the United Nations. (2023). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES BIFENTHRIN. [Link]

  • CN104628569A - Method for producing bifenthrin with clean synthesizing process. (2015).
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). [Link]

  • IN202127008323A - Process For Preparation Of Bifenthrin And Intermediates Thereof. (2021).
  • CN103319345A - Method for preparing bifenthrin. (2013).
  • Chojnacki, J., & Albrecht, Ł. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243. [Link]

  • CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol. (2012).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(23), 7374–7388. [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 8477–8502. [Link]

  • Singh, G., & Kumar, A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. [Link]

  • Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST WebBook. [Link]

  • B. S. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. (2020).
  • CN113248373A - Preparation method of methyl benzoate compound. (2021).
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube. [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 20). YouTube. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple protocols to explore the underlying mechanisms, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Overview of Synthetic Strategy

The most common and efficient route to 2-Methyl-3-phenylbenzoic Acid Methyl Ester involves a two-stage process: a Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl backbone, followed by esterification of the resulting carboxylic acid. Each stage presents unique challenges, primarily stemming from the steric hindrance around the reactive sites.

Synthesis_Workflow cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Esterification SM1 2-Bromo-3-methylbenzoic Acid Product1 2-Methyl-3-phenylbenzoic Acid SM1->Product1 Pd Catalyst, Ligand, Base SM2 Phenylboronic Acid SM2->Product1 Product2 Target: 2-Methyl-3-phenylbenzoic Acid Methyl Ester Product1->Product2 Acid Catalyst or Coupling Agent Reagent2 Methanol (CH3OH) Reagent2->Product2 caption Primary synthetic route to the target compound.

Figure 1: High-level workflow for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. Where should I start troubleshooting? A: Low overall yield is typically due to inefficiencies in one or both stages. First, analyze the purity and yield of your intermediate, 2-Methyl-3-phenylbenzoic Acid, after the Suzuki coupling. If the yield here is low, focus on optimizing the cross-coupling conditions. If the Suzuki reaction is efficient but the final yield is poor, the esterification step is the likely culprit, often due to the significant steric hindrance of the substrate.

Q2: After the Suzuki coupling, my TLC plate shows multiple spots. What are they? A: Besides your desired product and unreacted starting materials, common spots correspond to byproducts from side reactions. The two most frequent are a homocoupled biphenyl (from the boronic acid) and a protodehalogenated arene (your starting benzoic acid derivative without the bromine).[1] Refer to the detailed troubleshooting guide for the Suzuki reaction below to identify and mitigate these.

Q3: I'm struggling to convert the 2-Methyl-3-phenylbenzoic Acid to its methyl ester. The reaction seems to stall. Why? A: This is a classic issue of steric hindrance. The ortho-methyl group and the adjacent phenyl ring crowd the carboxylic acid, making it difficult for the nucleophile (methanol) to attack the carbonyl carbon.[2] Standard Fischer esterification conditions may be too slow or require harsh conditions that lead to other side reactions. You will likely need to employ more robust esterification methods, discussed in detail in the troubleshooting section.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction but is sensitive to several parameters that can lead to frustrating side reactions.[3][4]

Problem 1: Significant formation of a byproduct corresponding to the starting material minus the halogen (Protodehalogenation).
  • Symptom: You isolate or detect 3-methylbenzoic acid in your product mixture.

  • Root Cause Analysis: This side reaction, known as protodehalogenation or hydrodehalogenation, replaces the bromine atom with a hydrogen atom. It is often promoted by bases, impurities that can act as a hydride source, or the use of protic solvents like alcohols.[1] It can also occur if the catalytic cycle is interrupted after the initial oxidative addition step.

  • Troubleshooting & Mitigation:

    • Base Selection: Switch to a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally superior to hydroxides or alkoxides, which may contain or generate water.[1]

    • Solvent Choice: Use high-purity, anhydrous aprotic solvents. Dioxane, THF, or toluene are excellent choices. Rigorously avoid alcohols if protodehalogenation is a persistent issue.[1]

    • Ligand Optimization: The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the protodehalogenation side reaction.[1][5]

Problem 2: My major byproduct is biphenyl (Homocoupling).
  • Symptom: A non-polar byproduct is observed, identified by mass spectrometry as biphenyl.

  • Root Cause Analysis: This byproduct arises from the self-coupling of the phenylboronic acid. It is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle, or by reaction conditions that favor the boronic acid's reactivity with itself over the cross-coupling partner.

  • Troubleshooting & Mitigation:

    • Thorough Degassing: Oxygen is detrimental. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

    • Stoichiometry Control: Use a slight excess (1.2–1.5 equivalents) of the boronic acid, but avoid a large excess, which can drive the homocoupling reaction.[1]

    • Catalyst and Ligand Choice: A highly active and stable catalyst system can promote the desired cross-coupling at a rate that minimizes homocoupling. Again, bulky phosphine ligands are often effective.[5]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'B(OH)2 Base ProtoDehal Protodehalogenation OxAdd->ProtoDehal H+ Source (e.g., H2O) RedElim Reductive Elimination Transmetal->RedElim HomoCoup Homocoupling (Ar'-Ar') Transmetal->HomoCoup O2, excess Ar'B(OH)2 RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product caption Suzuki catalytic cycle with key side reaction pathways.

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting points where protodehalogenation and homocoupling side reactions can occur.
Side ReactionCommon CauseRecommended Mitigation Strategy
Protodehalogenation Protic solvent (e.g., alcohols), non-anhydrous base (e.g., NaOH), impure reagents.Use anhydrous aprotic solvents (dioxane, THF) and an anhydrous base like K₃PO₄ or Cs₂CO₃.[1]
Homocoupling Presence of oxygen, large excess of boronic acid, inactive catalyst.Thoroughly degas the reaction mixture. Use a slight excess (1.2-1.5 eq.) of boronic acid. Employ a robust catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).[1]
Catalyst Deactivation Presence of oxygen leading to palladium black formation.Ensure rigorous degassing. Use robust ligands that stabilize the palladium catalyst in solution.[1]

Troubleshooting Guide: Esterification of a Sterically Hindered Acid

The conversion of 2-Methyl-3-phenylbenzoic Acid to its methyl ester is challenging due to steric hindrance.

Problem: Low conversion in standard Fischer Esterification.
  • Symptom: After refluxing with methanol and a catalytic amount of sulfuric acid, a significant amount of starting carboxylic acid remains.

  • Root Cause Analysis: Fischer esterification is an equilibrium-limited process. For sterically hindered substrates, the activation energy for the nucleophilic attack by methanol is high, and the rate of reaction is very slow.[2] Pushing the reaction with higher temperatures or longer times can lead to side reactions.

  • Troubleshooting & Mitigation:

    • Alternative Esterification Methods: For sterically demanding substrates, coupling-agent-based methods are often superior. The Steglich Esterification is an excellent choice. This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild, room-temperature conditions.[6]

    • Mechanism of Steglich Esterification: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP, a stronger nucleophile than methanol, intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is then readily attacked by methanol to form the desired product and regenerate the DMAP catalyst.[6] This pathway avoids the harsh acidic conditions and high temperatures of the Fischer method.

    • Side Reactions in Steglich Esterification: The primary side product is the formation of an N-acylurea if the O-acylisourea intermediate rearranges before being intercepted by DMAP or the alcohol.[6] This is minimized by the addition of DMAP, which accelerates the desired reaction. The other byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Esterification_Troubleshooting Start Low Esterification Yield? CheckPurity Is Starting Acid Pure? Start->CheckPurity Method Method Used: Fischer Esterification (MeOH, H2SO4, Reflux)? Steglich Switch to Steglich Esterification (DCC, DMAP, MeOH, RT). Method->Steglich No, or want a better method OptimizeFischer Increase Reaction Time & Monitor by TLC. Method->OptimizeFischer Yes CheckPurity->Method Yes Purify Purify Acid via Recrystallization or Chromatography. CheckPurity->Purify No SideReaction Observe charring or new TLC spots? OptimizeFischer->SideReaction SideReaction->Steglich No, but still low conversion LowerTemp Side reactions occurring. Harsh conditions. Abandon Fischer. SideReaction->LowerTemp Yes LowerTemp->Steglich caption Decision tree for troubleshooting low esterification yield.

Figure 3: A decision-making process for troubleshooting low yields in the esterification of 2-Methyl-3-phenylbenzoic Acid.

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point, optimized to minimize common side reactions.[1]

  • Materials:

    • 2-Bromo-3-methylbenzoic acid (1.0 eq.)

    • Phenylboronic acid (1.3 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • To a dry Schlenk flask under an Argon atmosphere, add the 2-bromo-3-methylbenzoic acid, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous 1,4-dioxane via cannula.

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.

    • Acidify the filtrate with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-Methyl-3-phenylbenzoic Acid. Purify further by recrystallization or column chromatography as needed.

Protocol 2: Steglich Esterification

This protocol is recommended for the sterically hindered carboxylic acid intermediate.[6]

  • Materials:

    • 2-Methyl-3-phenylbenzoic Acid (1.0 eq.)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

    • Methanol (CH₃OH) (5.0 eq.)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the 2-Methyl-3-phenylbenzoic Acid in anhydrous DCM in a dry flask under an Argon atmosphere.

    • Add methanol and DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Drawing from established principles of organic chemistry and extensive field experience, this document provides in-depth, practical solutions to common challenges encountered during this synthesis.

The primary and most efficient route to 2-Methyl-3-phenylbenzoic Acid Methyl Ester is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1][4] This guide will focus on troubleshooting this specific pathway.

Understanding the Core Reaction: The Suzuki-Miyaura Coupling

The synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Suzuki-Miyaura coupling typically involves the reaction of Methyl 2-methyl-3-bromobenzoate with phenylboronic acid (or a corresponding boronic ester) in the presence of a palladium catalyst, a ligand, and a base.

A general reaction scheme is presented below:

Scheme 1: Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Suzuki-Miyaura Coupling

The catalytic cycle, the heart of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Understanding this cycle is crucial for effective troubleshooting.

graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Ar'-B(OR)2\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim [label="Ar-Ar'"]; RedElim -> Pd0; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue that can often be traced back to the quality of reagents or the reaction setup.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure it is fresh and has been stored under an inert atmosphere. If you suspect catalyst deactivation, consider using a fresh batch or a different palladium source.[2]

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • Aryl Halide: Ensure the Methyl 2-methyl-3-bromobenzoate is pure and free from contaminants.

    • Boronic Acid: Phenylboronic acid is susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by water or other protic sources.[4][5] Consider using a fresh bottle, or better yet, use the more stable phenylboronic acid pinacol ester.[2]

    • Solvent: Use anhydrous, degassed solvents. Common choices include dioxane, THF, DMF, or toluene.[4]

  • Inadequate Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[6] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas throughout the reaction.[6] A common procedure is to subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate. While Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C), excessively high temperatures can lead to catalyst decomposition and side reactions.[2][3] Conversely, a temperature that is too low may result in a sluggish reaction. Optimization of the temperature is often necessary.

Q2: I'm observing significant amounts of side products, which is lowering my yield and complicating purification. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common cause of reduced yields. The most prevalent side products in Suzuki-Miyaura couplings are homocoupling products, dehalogenation products, and protodeboronation products.[5][6]

Side ProductFormation MechanismMitigation Strategies
Homocoupling (Biaryl Formation) Dimerization of the boronic acid or the aryl halide.[5][6] This can be promoted by the presence of oxygen.[6]* Thorough Degassing: Rigorously exclude oxygen from your reaction.[6] * Stoichiometry Control: Use a slight excess of the aryl halide relative to the boronic acid.[6] * Lower Temperature: Reducing the reaction temperature can sometimes disfavor homocoupling.[6]
Dehalogenation The aryl halide is reduced, replacing the bromine with a hydrogen atom.[4][6]* Choice of Base: Use a non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides or alkoxides in some cases.[4]
Protodeboronation The boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.[2][5]* Anhydrous Conditions: Use dry solvents and reagents.[2] While a small amount of water can sometimes be beneficial, excess water is detrimental.[2] * Use Boronic Esters: Pinacol esters of boronic acids are more stable and less prone to protodeboronation.[2][7]
graph Side_Reactions { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Starting Materials\n(Ar-X, Ar'-B(OR)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired [label="Desired Product\n(Ar-Ar')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side [label="Side Reactions", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homo [label="Homocoupling\n(Ar-Ar, Ar'-Ar')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dehalo [label="Dehalogenation\n(Ar-H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Proto [label="Protodeboronation\n(Ar'-H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Desired [label="Suzuki Coupling"]; Start -> Side; Side -> Homo; Side -> Dehalo; Side -> Proto; }

Caption: Common reaction pathways in a Suzuki-Miyaura coupling.

Q3: I've tried different conditions, but my yield is still not satisfactory. What are some advanced optimization strategies I can employ?

A3: If basic troubleshooting doesn't resolve the issue, a more systematic optimization approach is necessary.

  • Ligand Screening: The choice of phosphine ligand can have a dramatic effect on the reaction outcome. For sterically hindered substrates like Methyl 2-methyl-3-bromobenzoate, bulky and electron-rich ligands are often beneficial.[1] Consider screening a variety of ligands.

Ligand ClassExamplesCharacteristics
Buchwald-type Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines that are highly effective for challenging couplings.
Triphenylphosphine (PPh₃) PPh₃A common, less expensive ligand, but may not be optimal for this specific transformation.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that can be very effective but may require specific pre-catalysts.[4]
  • Base Selection: The strength and type of base are critical. The base activates the boronic acid for transmetalation.[8] Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine.[4] A screening of different bases can identify the optimal choice for your specific substrate.

  • Solvent System: While single organic solvents are common, a biphasic system (e.g., toluene/water or dioxane/water) can be advantageous.[7][9] The aqueous phase can help to dissolve the inorganic base and facilitate the reaction.

  • Design of Experiments (DoE): For a truly systematic optimization, consider using a Design of Experiments approach.[8][10][11] This statistical method allows for the simultaneous variation of multiple parameters (e.g., temperature, catalyst loading, ligand choice) to efficiently identify the optimal reaction conditions.[11]

Q4: I've successfully synthesized the product, but I'm having trouble with purification. What are some common impurities and how can I remove them?

A4: Purification can be challenging due to the presence of structurally similar byproducts.

  • Residual Palladium: The final product can be contaminated with palladium residues. These can often be removed by filtration through a pad of celite or silica gel, or by treatment with a palladium scavenger.

  • Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can often be removed by a basic aqueous wash (e.g., with aqueous sodium bicarbonate solution) during the workup.

  • Homocoupled Products: These can be difficult to separate from the desired product due to similar polarities. Careful column chromatography is typically required. Optimizing the reaction to minimize their formation is the best strategy.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. Optimization of the parameters outlined below will likely be necessary to achieve the best results.

Materials:

  • Methyl 2-methyl-3-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-methyl-3-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04-0.08 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[6]

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water). Then add potassium carbonate (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

graph Experimental_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Setup [label="1. Reaction Setup\n(Reagents & Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="2. Establish Inert\nAtmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add [label="3. Add Solvents\n& Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="4. Heat & Stir\n(Monitor Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="6. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> Inert; Inert -> Add; Add -> React; React -> Workup; Workup -> Purify; Purify -> Product; }

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07). Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • McMullen, J. P., & Jensen, K. F. (2010). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(1), 1-1. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available at: [Link]

  • ResearchGate. Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments | Request PDF. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Pearson. What products would you expect from the following Suzuki coupling reactions? (b). Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. Available at: [Link]

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. (2015-08-05). Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed 2-Methyl-3-phenylbenzoic Acid Methyl Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of this valuable biaryl compound. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experimental success.

The primary and most efficient method for synthesizing 2-Methyl-3-phenylbenzoic Acid Methyl Ester and its analogs is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (phenylboronic acid or its ester) and an aryl halide (methyl 2-methyl-3-bromobenzoate). While robust, this reaction is complex, and its success hinges on the careful interplay of several components.[4]

This guide is structured into a Troubleshooting section addressing specific experimental failures and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide

Issue 1: Low or No Product Yield

You've run the reaction and, upon workup and analysis (TLC, LC-MS, NMR), you observe a very low yield of the desired 2-Methyl-3-phenylbenzoic Acid Methyl Ester or none at all.

Initial Diagnostic Workflow

Before diving into extensive optimization, it's crucial to systematically diagnose the potential point of failure. The following workflow can help pinpoint the root cause.

low_yield_workflow cluster_troubleshooting Troubleshooting Steps start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst OK side_reactions Investigate for Side Reactions check_conditions->side_reactions Conditions OK check_workup Analyze Workup & Purification conclusion Identify Root Cause & Implement Solution check_workup->conclusion Workup OK side_reactions->check_workup Side Reactions Minimal

Caption: A logical workflow for diagnosing low-yield Suzuki-Miyaura reactions.

Possible Cause 1: Inactive Palladium Catalyst

  • Explanation: The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[5] More commonly, Pd(0) catalysts like Pd(PPh₃)₄ can degrade over time through oxidation if not stored properly under an inert atmosphere. The formation of palladium black (a sign of catalyst decomposition) can also reduce the concentration of the active homogeneous catalyst.[4]

  • Solution:

    • Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of the palladium catalyst or one that has been properly stored under argon or nitrogen.

    • In Situ Generation: If you suspect your Pd(0) source is compromised, you can generate the active catalyst in situ using a Pd(II) source (like Pd(OAc)₂) and a phosphine ligand (like PPh₃).[6]

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[2][4] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, especially for less reactive aryl chlorides.[2][3][7]

Possible Cause 2: Boronic Acid Decomposition (Protodeboronation)

  • Explanation: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is a common reason for low yields.[4] This side reaction can be accelerated by prolonged exposure to water, acidic or basic conditions, or elevated temperatures before the cross-coupling occurs.

  • Solution:

    • Use High-Purity Boronic Acid: Ensure your phenylboronic acid is pure and dry.

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding acids.[4]

    • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to compensate for any potential decomposition.

    • Reaction Setup: Add the boronic acid to the reaction mixture just before heating to minimize its exposure to potentially degradative conditions.

Possible Cause 3: Ineffective Base or Incorrect Base Choice

  • Explanation: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. It is required to activate the organoboron species for transmetalation.[3][7] The choice of base and its solubility in the reaction medium are crucial. An inappropriate or weak base can stall the catalytic cycle.

  • Solution:

    • Base Screening: If a standard base like K₂CO₃ is not effective, consider screening other bases. K₃PO₄ is often a good alternative for challenging couplings. For base-sensitive functional groups, milder bases like KF can be used.[7]

    • Ensure Anhydrous Conditions (if required): While many Suzuki reactions tolerate water, some modern catalytic systems perform optimally under anhydrous conditions.[4] In such cases, ensure your base is anhydrous.

    • Solubility: The base must have some solubility in the reaction medium to be effective. The choice of solvent and base should be compatible.

BaseCommon SolventsStrengthNotes
K₂CO₃Toluene/H₂O, Dioxane/H₂OModerateA common and cost-effective choice.
Cs₂CO₃Dioxane, THFStrongMore soluble in organic solvents, often gives higher yields.[6]
K₃PO₄Toluene, DioxaneStrongEffective for less reactive aryl chlorides.
KFToluene, THFMildUseful for substrates with base-labile groups like esters.[7]

Caption: Comparison of common bases for Suzuki-Miyaura reactions.

Issue 2: Presence of Significant Impurities in the Crude Product

Your reaction has proceeded, but analysis reveals the presence of significant byproducts alongside your desired ester.

Possible Cause 1: Homocoupling of the Boronic Acid

  • Explanation: Phenylboronic acid can couple with itself to form biphenyl. This is a common side reaction, often promoted by the presence of Pd(II) species without an associated aryl/vinyl/alkyl ligand.[4] It can also be influenced by the presence of oxygen.

  • Solution:

    • Degas Solvents Thoroughly: Before starting the reaction, thoroughly degas your solvents by bubbling argon or nitrogen through them for at least 30 minutes. This removes dissolved oxygen which can promote homocoupling.

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen).

    • Control Reagent Addition: Add the aryl halide and boronic acid to the solvent and catalyst mixture before adding the base and heating.

Possible Cause 2: Dehalogenation of the Aryl Halide

  • Explanation: The aryl halide starting material (methyl 2-methyl-3-bromobenzoate) can be reduced to methyl 2-methylbenzoate. This side reaction, known as dehalogenation or hydrodehalogenation, occurs when the palladium complex, after oxidative addition, acquires a hydride ligand, which then reductively eliminates with the aryl group.[4]

  • Solution:

    • Scrutinize Reagents and Solvents: Hydride sources can be impurities in the reagents or solvent. Using high-purity, dry solvents is important.

    • Choice of Base and Solvent: Some bases and solvents are more prone to generating hydride species. For instance, using an alcohol as a solvent at high temperatures can sometimes lead to dehalogenation.

Issue 3: Incomplete Conversion of Starting Material

After the specified reaction time, you still observe a significant amount of unreacted methyl 2-methyl-3-bromobenzoate.

Possible Cause 1: Insufficient Reaction Time or Temperature

  • Explanation: The kinetics of the reaction may be slower than anticipated. Aryl bromides are generally reactive, but steric hindrance from the ortho-methyl group could slow down the oxidative addition step.[3]

  • Solution:

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction's progress. If the reaction has stalled but starting material remains, an increase in temperature or prolonged reaction time may be necessary.

    • Optimize Temperature: A typical temperature range for Suzuki couplings is 80-110 °C.[2] If you are running the reaction at a lower temperature, a modest increase could significantly improve the reaction rate.

Possible Cause 2: Catalyst Poisoning

  • Explanation: Certain functional groups or impurities can act as catalyst poisons, binding to the palladium center and inhibiting its activity. Lewis bases like certain heterocycles can poison the catalyst.[4]

  • Solution:

    • Purify Starting Materials: Ensure your starting materials are free from impurities that could act as catalyst poisons.

    • Ligand Choice: In some cases, a more robust ligand system can be less susceptible to poisoning.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and loading for this synthesis?

A1: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki-Miyaura reactions.[1] A typical catalyst loading is between 1-5 mol%. Higher loadings can sometimes be necessary for challenging substrates, but this also increases cost and the potential for side reactions.

Q2: Which solvent system is best for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester?

A2: A mixture of an organic solvent and an aqueous base solution is common. Toluene/water or 1,4-dioxane/water are excellent choices.[1][6] The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base.

Q3: How critical is it to maintain an inert atmosphere?

A3: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. Oxygen can also promote the unwanted homocoupling of the boronic acid.[4] Always use degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

Q4: My starting material is 3-bromo-2-methylbenzoic acid. Can I perform the coupling first and then esterify the product?

A4: Yes, this is a valid synthetic route. You can perform the Suzuki-Miyaura coupling on 3-bromo-2-methylbenzoic acid to yield 2-methyl-3-phenylbenzoic acid, which can then be esterified in a subsequent step to give the final product.[8] The choice between coupling the acid or the ester often depends on the overall synthetic strategy and the compatibility of other functional groups.

Q5: How do I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel.[9] A solvent system of ethyl acetate and hexanes is commonly used for elution. Before chromatography, a standard aqueous workup is performed to remove the inorganic base and salts. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate), washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reagent Addition: Add methyl 2-methyl-3-bromobenzoate (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 0.1 M concentration relative to the aryl halide).

  • Base Addition: Add a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'        L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronate_complex [Ar'-B(OH)₃]⁻ boronic_acid->boronate_complex base Base (OH⁻) base->boronate_complex boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Benchchem. Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.
  • Google Patents. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Veeprho. 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester | CAS 1329835-46-2.
  • Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Wikipedia. Suzuki reaction.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • MyBioSource. 2-Methyl-3-phenylbenzoic Acid Methyl Ester biochemical.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.

Sources

dealing with poor solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for 2-Methyl-3-phenylbenzoic Acid Methyl Ester. As synthetic chemists and drug development professionals, we understand that unexpected challenges, such as poor solubility, can derail timelines and consume valuable resources. This compound, with its biphenyl-like structure, presents a classic solubility challenge: it possesses significant non-polar character, making it reluctant to dissolve in many common reaction media, especially those required for transformations at the ester functional group.

This guide is structured not as a rigid set of protocols, but as a dynamic troubleshooting resource. We will move from foundational principles to reaction-specific strategies, providing not just the 'what' but the critical 'why' behind each experimental choice. Our goal is to empower you to diagnose solubility issues systematically and implement robust solutions to keep your research moving forward.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Methyl-3-phenylbenzoic Acid Methyl Ester?

Answer: Based on its molecular structure—a methyl ester of a biphenyl carboxylic acid derivative—2-Methyl-3-phenylbenzoic Acid Methyl Ester is a largely non-polar, hydrophobic compound. Direct empirical data across a wide range of solvents is not extensively published, but we can predict its behavior based on the "like dissolves like" principle.[1]

  • High Solubility is Expected in: Aprotic organic solvents with low to moderate polarity, such as chloroform, dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and ethyl acetate.[2]

  • Moderate to Poor Solubility is Expected in: More polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). While these can dissolve many organics, the biphenyl structure may limit high solubility.

  • Very Poor to Insoluble is Expected in: Polar protic solvents, including water, methanol, and ethanol. The hydrophobic nature of the bulk of the molecule outweighs the polarity of the single ester group.

Q2: My ester is not dissolving in the literature-recommended solvent. What are the first troubleshooting steps?

Answer: This is a common issue where the idealized conditions of a publication do not match laboratory reality, often due to minor differences in reagent purity, water content, or ambient temperature. A systematic approach is crucial.

  • Verify Solvent Quality: Ensure your solvent is anhydrous if required for the reaction. Trace amounts of water can significantly alter the solvation environment.

  • Increase Surface Area: The dissolution rate is directly proportional to the surface area of the solute.[3] If your material is crystalline, gently grind it into a fine powder using a mortar and pestle before adding it to the solvent.

  • Apply Gentle Heating: For most neutral organic compounds, solubility increases with temperature.[4] Warm the mixture gently while stirring. Use a water bath or heating mantle with a temperature probe to avoid decomposition.

  • Introduce Physical Agitation (Sonication): Place the flask in an ultrasonic bath. The high-frequency sound waves create cavitation, microscopic bubbles whose collapse generates localized energy, breaking apart solute aggregates and dramatically accelerating dissolution.[5] This is often more effective than simple stirring for stubborn materials.

The following workflow provides a systematic approach to initial solubility testing.

G cluster_start Initial Troubleshooting Workflow Start Compound fails to dissolve in chosen solvent Grind Grind solid to a fine powder Start->Grind Increase Surface Area Heat Gently heat mixture (e.g., to 40-60 °C) Grind->Heat Increase Kinetic Energy Sonicate Place flask in ultrasonic bath Heat->Sonicate Apply Physical Agitation Assess Assess Solubility Sonicate->Assess Success Proceed with Reaction Assess->Success Dissolved Failure Move to Advanced Troubleshooting (Solvent Screening / Co-solvents) Assess->Failure Not Dissolved

Caption: Initial steps for addressing poor solubility.

Part 2: Troubleshooting Guides for Specific Reactions

When basic methods are insufficient, the reaction conditions themselves must be modified. Below are guides for common transformations of the ester functional group.

Scenario 1: Saponification (Ester to Carboxylic Acid)

The Problem: "I am trying to hydrolyze 2-Methyl-3-phenylbenzoic Acid Methyl Ester to its corresponding carboxylic acid using NaOH in methanol/water, but the starting material is just an insoluble solid, and the reaction is incomplete even after prolonged heating."

The Scientific Reason: This is a classic phase-mismatch problem. The ester is highly non-polar, while the saponification medium (aqueous alkali in a short-chain alcohol) is highly polar.[6] The reactants are physically separated in different phases, leading to an extremely slow or non-existent reaction at the interface.

Solution A: Implement a Co-Solvent System

A co-solvent acts as a bridge, creating a single, homogeneous phase that contains both the non-polar ester and the polar nucleophile (hydroxide).[7] Tetrahydrofuran (THF) is an excellent choice as it is miscible with both water and many organic compounds.

Experimental Protocol: Saponification with a THF Co-Solvent

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methyl-3-phenylbenzoic Acid Methyl Ester (1.0 eq).

  • Initial Dissolution: Add THF until the ester is fully dissolved. Use the minimum amount necessary to achieve a clear solution at room temperature.

  • Reagent Addition: In a separate vessel, dissolve sodium hydroxide (NaOH, 2.0-3.0 eq) in water, then add methanol. The ratio of THF:Methanol:Water can be optimized, but a starting point of 3:1:1 is often effective.

  • Reaction: Add the aqueous methanolic NaOH solution to the stirred THF solution of the ester.

  • Heating: Heat the mixture to reflux (typically around 60-70 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, remove the organic solvents (THF, methanol) under reduced pressure. Add water to the residue and acidify with aqueous HCl (e.g., 1M) to protonate the carboxylate, precipitating the desired carboxylic acid product.[8]

Solution B: High-Energy Techniques

For extremely stubborn cases, increasing the kinetic energy of the system can overcome the solubility barrier.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reactions by efficiently heating the polar components of the mixture, leading to very high localized temperatures and pressures that can force insoluble materials to react.[9] This technique often reduces reaction times from hours to minutes.

  • Sonication: Running the reaction in an ultrasonic bath can maintain a fine emulsion, maximizing the surface area between the insoluble ester and the aqueous phase, thereby accelerating the reaction.[10]

The following diagram illustrates the decision-making process for optimizing a saponification reaction.

G cluster_saponification Troubleshooting Saponification Start Incomplete Saponification (Insoluble Ester) CoSolvent Introduce THF as a Co-solvent Start->CoSolvent Assess1 Homogeneous Solution? CoSolvent->Assess1 Assess1->Start No (Add more THF) Heat Heat to Reflux Assess1->Heat Yes Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Assess2 Complete? Monitor->Assess2 Success Proceed to Acidic Workup Assess2->Success Yes Microwave Consider Microwave Synthesis Assess2->Microwave No

Caption: Workflow for optimizing a challenging saponification.

Scenario 2: Reduction with Lithium Aluminum Hydride (LAH)

The Problem: "I need to reduce the ester to the corresponding primary alcohol, but it is insoluble in diethyl ether and only sparingly soluble in THF, the standard solvents for LAH reductions."[11]

The Scientific Reason: Lithium aluminum hydride (LAH) is a powerful, unselective reducing agent that reacts violently with protic solvents and is typically used in ethereal solvents.[12] Poor solubility of the substrate in these solvents means that the effective concentration is too low for a practical reaction rate.

Solution: High-Dilution with Slow Addition or Soxhlet Extraction

This strategy involves adding a solution of the substrate in a compatible co-solvent very slowly to the LAH suspension. This ensures the substrate concentration is always low, preventing it from crashing out of solution before it can react.

Experimental Protocol: Reduction via Slow Addition

  • LAH Suspension: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a stirred suspension of LAH (1.5-2.0 eq) in anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Substrate Solution: In a separate dry flask, dissolve the 2-Methyl-3-phenylbenzoic Acid Methyl Ester (1.0 eq) in the minimum amount of anhydrous THF required for complete dissolution. Gentle warming may be necessary; if so, cool the solution back to room temperature before addition.

  • Slow Addition: Transfer the ester/THF solution to an addition funnel and add it dropwise to the stirred LAH suspension at 0 °C over 30-60 minutes. The slow addition ensures that the dissolved ester reacts immediately upon entering the flask.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup (Fieser Method): Carefully quench the reaction by sequentially and slowly adding X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LAH used). Stir until a granular white precipitate forms, then filter and wash the solid with THF or ethyl acetate.

For Extremely Insoluble Cases: A Soxhlet extractor can be used. The solid ester is placed in the thimble of the extractor, and fresh, anhydrous THF is continuously refluxed over it, slowly leaching the dissolved ester into the reaction flask containing the LAH.[13] This is a highly effective method for reacting sparingly soluble solids.

Scenario 3: Grignard Reaction

The Problem: "I am attempting to add two equivalents of a Grignard reagent to the ester to form a tertiary alcohol, but the reaction is sluggish and gives a mixture of products, including the ketone from a single addition and unreacted starting material."

Solution: The strategies are analogous to those for LAH reductions. Ensuring the ester is fully solvated before it encounters the Grignard reagent is paramount.

Experimental Protocol: Grignard Reaction via Reverse Addition

  • Grignard Reagent: Prepare or obtain the Grignard reagent (e.g., Phenylmagnesium bromide, >2.0 eq) as a solution in anhydrous THF or diethyl ether. Place it in a three-neck flask under an inert atmosphere.

  • Substrate Solution: Dissolve the ester (1.0 eq) in the minimum amount of anhydrous THF.

  • Reverse Slow Addition: Transfer the ester/THF solution to an addition funnel and add it dropwise to the stirred Grignard reagent at 0 °C. This "reverse addition" maintains an excess of the Grignard reagent, ensuring that the ester reacts twice as intended once it enters the solution.

  • Reaction & Workup: After addition, allow the mixture to warm to room temperature and stir until the reaction is complete. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

Part 3: Data Summary and References

Solvent Selection Guide

The following table provides a starting point for solvent selection based on common reaction types. Polarity Index is a relative measure; higher numbers indicate greater polarity.

SolventPolarity IndexBoiling Point (°C)Suitable for Saponification?Suitable for LAH / Grignard?Notes
Toluene2.4111No (as primary)No (not ethereal)Good for initial dissolution tests; can be a co-solvent.
Diethyl Ether2.835NoYes Standard Grignard solvent; low boiling point.
Dichloromethane (DCM)3.140NoNoGood for dissolving the ester, but reactive with LAH.[15]
Tetrahydrofuran (THF)4.066Yes (Co-solvent) Yes Excellent all-around choice for improving solubility.
Ethyl Acetate4.477NoNo (reactive)Good dissolving solvent, but will react with LAH/Grignards.
Methanol5.165Yes (Primary) No (protic)Standard for saponification but poor solvent for this ester.
Ethanol5.278Yes (Primary) No (protic)Similar to methanol.[1]
Water10.2100Yes (Primary) No (protic)Required for saponification but causes phase separation.
References
  • Reichardt, C. (2022). Solvation Effects in Organic Chemistry. ACS Publications. [Link]

  • Operachem. (2024). Saponification-Typical procedures. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • The Chemical Synthesis and Properties of Methyl Benzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Preparation of Methyl Benzoate. (n.d.). University of Missouri-St. Louis. [Link]

  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Gawde, V., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Esters to Alcohols. [Link]

  • Master Organic Chemistry. (2024). Can Lithium Aluminum Hydride Reduce Esters? [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

  • TutorChase. (n.d.). How is saponification related to esters? [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • YouTube. (2022). Esters to Primary Alcohols, Part 4: Aluminum Hydrides. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]

  • StudySmarter. (2024). Reaction Optimization: Definitions & Examples. [Link]

  • ACS Central Science. (2018). Optimizing Chemical Reactions with Deep Reinforcement Learning. ACS Publications. [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]

  • Chem-Station. (2016). Sonication in Organic Synthesis. [Link]

  • IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. [Link]

  • ResearchGate. (n.d.). How can we conduct reactions for insoluble materials? [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Organic Process Research & Development. (2018). Solubility Correlations of Common Organic Solvents. ACS Publications. [Link]

  • PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

Sources

purification challenges of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Navigating the Purification of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Methyl-3-phenylbenzoic Acid Methyl Ester. As Senior Application Scientists, we understand that the synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications. This document provides in-depth troubleshooting advice and detailed protocols to address the specific purification challenges associated with this sterically hindered biaryl compound.

The purification difficulties for this ester often originate from its synthesis, which typically involves a Suzuki-Miyaura coupling to form the C-C bond, followed by an esterification reaction.[1] This pathway can introduce a variety of challenging impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Methyl-3-phenylbenzoic Acid Methyl Ester?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a Suzuki coupling followed by esterification, you can anticipate:

  • Starting Materials: Unreacted 2-methyl-3-halobenzoic acid (or its ester) and phenylboronic acid.

  • Suzuki-Related Impurities:

    • Homocoupling Products: Biphenyl (from self-coupling of phenylboronic acid) and a dimeric biphenyl derivative (from self-coupling of the benzoic acid component).

    • Protodehalogenation Byproduct: Methyl 2-methylbenzoate, where the halogen is replaced by a hydrogen atom. This is common in Suzuki couplings of sterically hindered substrates.[2]

    • Catalyst Residues: Palladium complexes and boronic acid-derived species.[3]

  • Esterification-Related Impurities:

    • Unreacted 2-Methyl-3-phenylbenzoic acid.

  • Isomeric Impurities: Regioisomers can form if the starting materials are not isomerically pure or if the coupling reaction exhibits poor regioselectivity.

Q2: My crude product is an oil, but I expected a solid. What does this mean?

A2: 2-Methyl-3-phenylbenzoic Acid Methyl Ester is often isolated as a colorless oil or a low-melting solid.[4] The presence of significant amounts of unreacted starting materials or solvent residues can prevent your product from solidifying. A successful initial purification step, such as an aqueous workup to remove acidic and basic impurities, followed by thorough drying, may yield a solid.

Q3: What is the best general approach to purify this compound?

A3: A multi-step approach is most effective.

  • Aqueous Workup: Start with a liquid-liquid extraction to remove the bulk of acidic impurities (like unreacted carboxylic acid) and water-soluble byproducts.

  • Chromatography: Flash column chromatography on silica gel is typically essential for separating the target ester from nonpolar byproducts (e.g., biphenyl) and other closely related impurities.[5]

  • Crystallization: If a solid is obtained after chromatography, recrystallization can be used as a final polishing step to achieve high purity and obtain a crystalline product.

Purification Workflow Overview

The following diagram outlines a typical decision-making process for purifying the crude product after initial synthesis and solvent removal.

G crude Crude Product (Post-Synthesis) workup Aqueous Acid/Base Workup (e.g., DCM with NaHCO3 wash) crude->workup dry Dry & Concentrate workup->dry tlc_check TLC Analysis of Purity dry->tlc_check flash_chrom Flash Column Chromatography (e.g., Hexane/EtOAc gradient) tlc_check->flash_chrom Multiple Spots or Streaking cryst Recrystallization (e.g., from Ethanol or Hexane) tlc_check->cryst One Major Spot, Minor Impurities collect Collect & Combine Pure Fractions flash_chrom->collect dry2 Dry & Concentrate collect->dry2 final_product High Purity Product dry2->final_product filter_dry Filter & Dry Crystals cryst->filter_dry filter_dry->final_product

Caption: General purification workflow for 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Issue 1: Significant amount of unreacted 2-Methyl-3-phenylbenzoic acid remains after workup.
  • Potential Cause: Inefficient extraction during the aqueous workup. The organic solvent and aqueous base may not have been mixed sufficiently, or the base used was too weak or not concentrated enough to deprotonate the sterically hindered carboxylic acid.

  • Validation: Spot the organic layer on a TLC plate against a standard of the starting acid. The acid will typically have a lower Rf value and may streak.

  • Solution: Detailed Acid-Base Extraction Protocol

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Use at least two portions. For stubborn cases, a 5-10% aqueous sodium hydroxide (NaOH) solution can be used, but be cautious as this can promote ester hydrolysis if contact time is prolonged.[6]

    • Shake the funnel vigorously for 1-2 minutes for each wash, venting frequently.

    • Separate the layers. The unreacted acid will move into the aqueous layer as its sodium salt.[7]

    • Wash the organic layer with brine to remove residual water, then dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude ester, now depleted of the acidic impurity.

Issue 2: A nonpolar impurity co-elutes with my product during column chromatography.
  • Potential Cause: This is very likely a homocoupling byproduct, such as biphenyl, from the Suzuki reaction. Biphenyl is nonpolar and often has an Rf value close to that of the desired biaryl ester in standard solvent systems.

  • Validation: Analyze fractions by TLC. If you cannot achieve baseline separation by adjusting the hexane/ethyl acetate ratio, you are likely dealing with a challenging separation.

  • Solution: Chromatography Optimization & Alternative Techniques

    • Table 1: Recommended Chromatography Conditions

      Parameter Recommendation Rationale
      Stationary Phase Silica Gel (230-400 mesh) Standard choice for this class of compounds.
      Mobile Phase Hexane/Ethyl Acetate Start with a low polarity mixture (e.g., 98:2) and gradually increase the polarity. A shallow gradient is key.
      Alternative Mobile Phase Hexane/DCM or Toluene/Hexane Using a solvent with different properties (like toluene, which can have π-π interactions) can alter selectivity and improve separation.[5]

      | Column Loading | Dry loading | Adsorbing the crude product onto a small amount of silica before loading it onto the column often results in better separation than wet loading. |

    • Protocol: Flash Column Chromatography

      • Prepare a silica gel column in your initial, low-polarity eluent (e.g., 98:2 Hexane/EtOAc).

      • Dry-load your sample: Dissolve the crude product in a minimal amount of DCM, add a few grams of silica gel, and evaporate the solvent until a free-flowing powder is obtained.

      • Carefully add the sample-adsorbed silica to the top of the column.

      • Begin elution with the low-polarity solvent. This will wash down the highly nonpolar biphenyl impurity first.

      • Monitor the fractions closely using TLC.

      • Once the impurity has eluted, gradually increase the eluent polarity (e.g., to 95:5 or 90:10 Hexane/EtOAc) to elute your target product.

Issue 3: Product purity is high (>95%), but it won't crystallize.
  • Potential Cause: The product may be a persistent oil at room temperature, or trace amounts of impurities are inhibiting crystal lattice formation. The presence of regioisomers can also disrupt crystallization.

  • Validation: Confirm purity by HPLC or ¹H NMR. Minor peaks in the NMR or a small shoulder on the main HPLC peak can indicate the presence of an isomeric impurity.

  • Solution: Crystallization Techniques

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble when hot.[8] For this ester, consider solvents like ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate.

    • Protocol: Recrystallization from Ethanol a. Place the purified oil/solid in a clean Erlenmeyer flask. b. Add a minimal amount of hot ethanol dropwise while swirling until the product just dissolves.[9] c. Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. d. Once crystals begin to form, place the flask in an ice bath to maximize yield.[8] e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. f. Dry the crystals thoroughly under vacuum.

Impurity Generation and Mitigation

Understanding where impurities come from is key to preventing them. The following diagram illustrates the two main synthetic steps and their associated byproducts.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification sm1 2-Methyl-3-halobenzoic Acid suzuki_reaction Suzuki Coupling sm1->suzuki_reaction sm2 Phenylboronic Acid sm2->suzuki_reaction catalyst Pd Catalyst + Base catalyst->suzuki_reaction imp1 Protodehalogenation (Methyl Benzoic Acid) suzuki_reaction->imp1 Side Reaction imp2 Homocoupling (Biphenyl) suzuki_reaction->imp2 Side Reaction acid_product 2-Methyl-3-phenylbenzoic Acid suzuki_reaction->acid_product Main Product ester_reaction Esterification acid_product->ester_reaction acid_product->ester_reaction methanol Methanol (MeOH) + Acid Catalyst methanol->ester_reaction imp3 Unreacted Acid ester_reaction->imp3 Incomplete Reaction final_ester Crude 2-Methyl-3-phenylbenzoic Acid Methyl Ester ester_reaction->final_ester Desired Product

Caption: Origin of common impurities during a typical synthesis route.

By understanding these potential pitfalls and applying the systematic purification strategies outlined above, researchers can confidently and efficiently achieve high-purity 2-Methyl-3-phenylbenzoic Acid Methyl Ester for their research and development needs.

References

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Support.
  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
  • BenchChem. (2025). Reproducibility of Experimental Results for Methyl 2-(3-acetylphenyl)benzoate: A Comparative Analysis of Synthetic Methodologies.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester).
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • Preparation of Methyl Benzoate. (n.d.).
  • OCR (B) Chemistry A-Level. PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Quora. (2023). How would you separate a solution of phenyl benzoate, phenol, and benzoic acid?.

Sources

stability issues of 2-Methyl-3-phenylbenzoic Acid Methyl Ester under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Welcome to the technical support center for 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind potential stability issues and to provide actionable protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a question-and-answer format.

Question 1: I've observed a decrease in the purity of my 2-Methyl-3-phenylbenzoic Acid Methyl Ester sample over time, even when stored in a seemingly inert solvent. What is the likely cause?

Answer:

The most probable cause for the decrease in purity of an ester like 2-Methyl-3-phenylbenzoic Acid Methyl Ester in solution is hydrolysis. This is the chemical breakdown of the ester bond by water, leading to the formation of the parent carboxylic acid (2-Methyl-3-phenylbenzoic Acid) and methanol.

  • Causality: Even in solvents that are considered "dry" or "inert," trace amounts of water can be sufficient to cause slow hydrolysis over time. The rate of this reaction is significantly influenced by the pH of the solution. It can be catalyzed by both acids and bases.[1] Base-catalyzed hydrolysis, also known as saponification, is typically faster and irreversible, as the resulting carboxylate salt is resistant to reacting back to the ester.[1] Acid-catalyzed hydrolysis is a reversible process.[1]

  • Structural Considerations: The structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester includes a methyl group at the 2-position (ortho to the ester group). This methyl group can exert some steric hindrance, potentially slowing down the rate of hydrolysis compared to an un-substituted methyl benzoate.[2][3][4] However, this does not prevent hydrolysis but merely affects its kinetics.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents for your stock solutions.

    • pH Control: If your experimental conditions allow, buffering the solution to a neutral pH (around 6-7) can minimize both acid and base-catalyzed hydrolysis.

    • Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to significantly reduce the rate of hydrolysis. Always bring solutions to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Question 2: My experimental results are inconsistent, and I suspect my compound is degrading under the assay conditions. How can I assess its stability in my specific experimental matrix?

Answer:

To confirm if your compound is stable under your specific assay conditions, you should perform a forced degradation study. This involves intentionally exposing your compound to stressors that it might encounter during your experiment to identify potential degradation pathways.[5][6][7]

  • Rationale: Forced degradation studies are a cornerstone of pharmaceutical development, designed to understand a molecule's intrinsic stability.[8][9] By mimicking your assay conditions (e.g., pH, temperature, presence of other reagents), you can determine if the observed inconsistencies are due to compound degradation.

  • Recommended Protocol: A focused stability study in your assay buffer is recommended.

    • Prepare a solution of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in your assay buffer at the working concentration.

    • Incubate this solution under the exact conditions of your assay (temperature, light exposure, duration).

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

    • Analyze these aliquots by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining and to detect the appearance of any degradation products.

Question 3: I am working with a formulation that is exposed to light. Could this be affecting the stability of 2-Methyl-3-phenylbenzoic Acid Methyl Ester?

Answer:

Yes, exposure to light, particularly ultraviolet (UV) light, can potentially lead to the degradation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This process is known as photolysis or photodegradation.

  • Scientific Basis: The biphenyl moiety in the molecule is a chromophore, meaning it can absorb light energy.[10] This absorption of photons can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation. Aromatic esters can undergo various photochemical reactions.[11] The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[9][12]

  • Potential Degradation Pathways: Photodegradation of biphenyl structures can proceed through oxidative mechanisms, potentially leading to hydroxylation of the aromatic rings and even ring-opening to form carboxylic acids.[10]

  • Preventative Measures:

    • Protection from Light: Always store the compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

    • Conducting Experiments: When possible, perform experimental manipulations in a dimly lit environment or under yellow light, which has less of the energetic wavelengths that can cause photodegradation.

    • Packaging: For long-term storage or for formulated products, light-resistant packaging is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 2-Methyl-3-phenylbenzoic Acid Methyl Ester?

The primary and most common degradation product under hydrolytic conditions (acidic or basic) is 2-Methyl-3-phenylbenzoic acid . Under oxidative or photolytic stress, a more complex mixture of degradation products could be formed, including hydroxylated derivatives of the parent compound or its hydrolyzed acid.

Q2: What are the optimal storage conditions for solid 2-Methyl-3-phenylbenzoic Acid Methyl Ester?

For the solid material, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is advisable for long-term stability.

Q3: How does the stability of 2-Methyl-3-phenylbenzoic Acid Methyl Ester compare to other esters?

The stability is influenced by its specific structure. The ester is a methyl ester, which is generally more susceptible to hydrolysis than, for example, a tertiary butyl ester due to less steric hindrance at the carbonyl carbon. However, the ortho-methyl group provides some steric protection, potentially making it more stable than unsubstituted methyl benzoate.[2] The biphenyl structure introduces the possibility of photolytic and oxidative degradation pathways that may not be as prevalent in simpler alkyl esters.

Q4: Can I use elevated temperatures to accelerate my experiments involving this compound?

Caution is advised. While modest increases in temperature may be acceptable, high temperatures can promote thermal degradation. The stability of the compound at elevated temperatures should be evaluated. A thermal stress study, as part of a forced degradation protocol, would be necessary to determine a safe temperature range for your experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 2-Methyl-3-phenylbenzoic Acid Methyl Ester under various stress conditions.[5][6][7]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 2-Methyl-3-phenylbenzoic Acid Methyl Ester

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Photostability chamber

  • Oven

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Due to the higher reactivity, elevated temperatures may lead to complete degradation quickly.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C). Also, expose a solution of the compound to the same temperature.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][12] A control sample should be protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours). For base hydrolysis, earlier time points may be necessary.

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acid and base hydrolysis samples.

    • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation.[5][8]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-Methyl-3-phenylbenzoic Acid Methyl Ester from its primary degradant, 2-Methyl-3-phenylbenzoic acid, and other potential impurities.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 60% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the compound (to be determined by UV scan, likely in the 230-280 nm range due to the aromatic system).

  • Injection Volume: 10 µL.

Method Development Notes:

  • The parent ester will be less polar and thus have a longer retention time than the more polar carboxylic acid degradant in a reverse-phase system.

  • Adjust the gradient slope and initial/final mobile phase composition to achieve adequate resolution between the parent peak and all degradant peaks.

  • Peak purity analysis using a diode array detector can help confirm that the parent peak is not co-eluting with any degradants.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stress ConditionPotential Degradation PathwayPrimary Degradation Product(s)Recommended Mitigation Strategy
pH (Acidic/Basic) Hydrolysis of the ester bond2-Methyl-3-phenylbenzoic AcidMaintain solutions at a neutral pH (6-7); Store at low temperatures.
Light (UV/Visible) PhotolysisHydroxylated derivatives, ring-opened productsStore in amber vials or protect from light; Work in a dimly lit environment.
Oxidizing Agents Oxidation of the biphenyl systemHydroxylated derivativesAvoid contact with strong oxidizing agents; Use antioxidants in formulations if necessary.
Elevated Temperature Thermal DegradationVarious decomposition productsStore at recommended cool temperatures; Evaluate thermal stability before using elevated temperatures in experiments.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_photo_oxidation Photolytic/Oxidative Degradation Parent_Ester 2-Methyl-3-phenylbenzoic Acid Methyl Ester Acid 2-Methyl-3-phenylbenzoic Acid Parent_Ester->Acid H+ or OH- H2O Methanol Methanol Parent_Ester->Methanol H+ or OH- H2O Parent_Ester2 2-Methyl-3-phenylbenzoic Acid Methyl Ester Hydroxylated Hydroxylated Derivatives Parent_Ester2->Hydroxylated Light (hv) or Oxidant Ring_Opened Ring-Opened Products Hydroxylated->Ring_Opened Further Oxidation

Caption: Potential degradation pathways for 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Start Start: Prepare Stock Solution (1 mg/mL in Acetonitrile) Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 168h) Stress->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC For other stress conditions Neutralize->HPLC Analyze Analyze Data: - % Degradation - Identify Degradants HPLC->Analyze End End: Stability Profile Established Analyze->End

Caption: Workflow for a forced degradation study.

References

  • BBD - Biocatalysis/Biodegradation Database. (1998). Biphenyl Degradation Pathway. Eawag. [Link]

  • IOSR Journal. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. [Link]

  • Prządo, D., Kafarski, P., & Steininger, M. (n.d.). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. [Link]

  • ResearchGate. (2025). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. [Link]

  • Kratzl, K., Gratzl, J., & Claus, P. (1966). Formation and Degradation of Biphenyl Structures During Alkaline Oxidation of Phenols with Oxygen. Advances in Chemistry, 59, 157-176. [Link]

  • Energy & Fuels. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • PubMed. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]

  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResearchGate. (2025). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Google Patents. (n.d.). Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

  • PubMed. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. [Link]

  • PubMed. (2001). A protecting group for carboxylic acids that can be photolyzed by visible light. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. [Link]

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minimizing byproduct formation in 2-Methyl-3-phenylbenzoic Acid Methyl Ester preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis. Our focus is on minimizing byproduct formation and optimizing reaction conditions to ensure high purity and yield.

The synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a key intermediate in the production of insecticides like Bifenthrin, typically involves a two-step process: a Suzuki-Miyaura coupling to form the biaryl backbone, followed by esterification.[1][2] Each step presents unique challenges that can lead to the formation of undesirable byproducts. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and supported by experimental evidence.

I. Troubleshooting Guide: Suzuki-Miyaura Coupling for 2-Methyl-3-phenylbenzoic Acid

The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis. However, the sterically hindered nature of the ortho-substituted reactants can make this a challenging coupling.

Question 1: My Suzuki-Miyaura coupling reaction is showing low yield and a significant amount of a homocoupled byproduct. What are the likely causes and how can I mitigate this?

Low yields and the formation of symmetrical biaryl byproducts (homocoupling) are common frustrations in Suzuki-Miyaura reactions.[3] These issues often stem from suboptimal reaction conditions.

Potential Causes & Solutions:

  • Oxygen Contamination: Dissolved oxygen is a primary culprit in promoting the homocoupling of boronic acids.[3]

    • Solution: Rigorous degassing of your solvents and reaction mixture is critical. Employing techniques like sparging with an inert gas (Argon or Nitrogen) for an extended period or using the freeze-pump-thaw method can significantly reduce oxygen levels.[3]

  • Palladium(II) Precatalyst: The use of Pd(II) precatalysts can sometimes lead to direct reaction with the boronic acid, resulting in homocoupling.[4]

    • Solution: Consider switching to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If you must use a Pd(II) source, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help to rapidly generate the active Pd(0) species and suppress homocoupling.[5]

  • Inefficient Ligand: The choice of phosphine ligand is paramount, especially for sterically hindered substrates.

    • Solution: Bulky, electron-rich biaryl phosphine ligands, such as SPhos or XPhos, are known to accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.[6] Experimenting with different ligands can have a profound impact on the reaction outcome.

  • Base Selection: The strength and solubility of the base are crucial for activating the boronic acid.

    • Solution: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[3] Ensure the base is finely powdered and anhydrous.

Troubleshooting Workflow for Suzuki Coupling:

Suzuki_Troubleshooting start Low Yield / High Homocoupling degas Improve Degassing (Sparge / Freeze-Pump-Thaw) start->degas catalyst Optimize Catalyst System start->catalyst end Optimized Reaction degas->end ligand Screen Bulky Ligands (e.g., SPhos, XPhos) catalyst->ligand base Screen Bases (K₃PO₄, Cs₂CO₃) catalyst->base pd_source Switch to Pd(0) Precatalyst or add reducing agent catalyst->pd_source ligand->end base->end pd_source->end

Caption: A decision tree for troubleshooting low yields and homocoupling in Suzuki-Miyaura reactions.

Question 2: I am observing incomplete conversion of my starting materials, even after extended reaction times. What adjustments can I make?

Incomplete conversion can be due to catalyst deactivation or insufficient reactivity of the coupling partners.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may lose activity over time.

    • Solution: Ensure high purity of all reagents and solvents. Using a slightly higher catalyst loading or a more robust catalyst system, such as a palladacycle, could be beneficial.[6]

  • Steric Hindrance: The methyl group at the ortho position of the benzoic acid derivative can significantly slow down the reaction.

    • Solution: Increasing the reaction temperature may be necessary to overcome the activation energy barrier. Additionally, ligands with larger bite angles can sometimes accommodate sterically demanding substrates more effectively.[6]

  • Boronic Acid Stability: Boronic acids can be prone to decomposition under the reaction conditions.

    • Solution: Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can provide a slow, controlled release of the boronic acid, which can improve yields and reduce side reactions.[4]

II. Troubleshooting Guide: Fischer Esterification of 2-Methyl-3-phenylbenzoic Acid

The esterification of the sterically hindered 2-methyl-3-phenylbenzoic acid can be sluggish and prone to side reactions.

Question 3: My Fischer esterification of 2-Methyl-3-phenylbenzoic Acid is giving a low yield. How can I drive the reaction to completion?

Fischer esterification is a reversible reaction, and for sterically hindered substrates, reaching equilibrium can be slow.[7]

Potential Causes & Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Solution: Use a large excess of methanol to act as both a reactant and a solvent, shifting the equilibrium towards the product.[7] Alternatively, remove water as it is formed using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Steric Hindrance: The ortho-methyl and meta-phenyl groups hinder the approach of methanol to the carboxylic acid.

    • Solution: Increase the reaction temperature and prolong the reaction time.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration. Using a stronger acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid catalyst might also be beneficial.[8] Microwave-assisted synthesis can also be an effective way to accelerate the reaction.[9][10]

  • Catalyst Deactivation: The acid catalyst can be deactivated over the course of the reaction.

    • Solution: In some cases, adding the catalyst in portions throughout the reaction can help maintain its activity.[9]

Decision Tree for Low Esterification Yield:

Esterification_Troubleshooting start Low Esterification Yield equilibrium Shift Equilibrium start->equilibrium kinetics Increase Reaction Rate start->kinetics excess_alcohol Use Large Excess of Methanol equilibrium->excess_alcohol remove_water Remove Water (Dean-Stark) equilibrium->remove_water temp_time Increase Temperature & Time kinetics->temp_time catalyst Optimize Catalyst (Stronger Acid / Lewis Acid) kinetics->catalyst microwave Consider Microwave Synthesis kinetics->microwave end Improved Yield excess_alcohol->end remove_water->end temp_time->end catalyst->end microwave->end

Caption: A decision-making process for troubleshooting low yields in Fischer esterification.

Question 4: I've identified an unexpected byproduct in my esterification reaction. What could it be?

Side reactions can occur under the acidic and often heated conditions of Fischer esterification.

Potential Byproducts & Prevention:

  • Ether Formation: The acid-catalyzed condensation of two methanol molecules can form dimethyl ether.

    • Prevention: This is more likely at higher temperatures. Optimizing the temperature to the minimum required for esterification can reduce this side reaction.

  • Sulfonation: If concentrated sulfuric acid is used as the catalyst, sulfonation of the aromatic rings can occur.

    • Prevention: Use a non-sulfonating acid catalyst like p-toluenesulfonic acid or a solid acid catalyst.[7]

III. Purification and Analysis

Question 5: What are the recommended methods for purifying crude 2-Methyl-3-phenylbenzoic Acid Methyl Ester?

A multi-step purification process is often necessary to achieve high purity.

Purification Strategy:

  • Aqueous Workup: After the reaction, a standard aqueous workup is essential to remove the acid catalyst and other water-soluble impurities. This typically involves washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.[11]

  • Flash Column Chromatography: This is the primary method for separating the desired product from organic byproducts and unreacted starting materials. A silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.[12]

  • Recrystallization or Distillation: For achieving very high purity, recrystallization from a suitable solvent or vacuum distillation can be employed as a final step.[13]

Question 6: Which analytical techniques are best for assessing the purity of my final product?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

TechniquePurposeTypical Observations for 2-Methyl-3-phenylbenzoic Acid Methyl Ester
HPLC Quantify purity and detect impurities.A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at 254 nm is a good starting point.[14]
GC-MS Identify volatile impurities and confirm molecular weight.Useful for detecting low molecular weight byproducts like dimethyl ether. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
¹H and ¹³C NMR Confirm the structure and identify structural isomers and other impurities.The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group on the ring, and the methyl ester group.[13]

IV. Frequently Asked Questions (FAQs)

Q1: Can I perform the Suzuki-Miyaura coupling and esterification in a one-pot reaction? A: While one-pot reactions are attractive for their efficiency, the incompatible conditions of the two reactions (basic for Suzuki, acidic for esterification) make a one-pot synthesis of this compound challenging. A sequential, two-step process with workup and isolation of the intermediate carboxylic acid is generally more reliable.

Q2: Are there alternative methods to Fischer esterification for this substrate? A: Yes, if Fischer esterification proves to be low-yielding due to steric hindrance, other methods like Steglich esterification (using DCC and DMAP) or conversion to the acid chloride followed by reaction with methanol can be considered. However, these methods involve additional steps and potentially hazardous reagents.

Q3: How can I confirm the identity of the homocoupled byproduct from the Suzuki reaction? A: The homocoupled byproduct of phenylboronic acid is biphenyl, and the homocoupled product of the benzoic acid derivative would be a symmetrical dimer. These can be identified by GC-MS, as their molecular weights will be distinct from the desired product. Their non-polar nature also means they will have different retention times in HPLC and Rf values in TLC compared to the more polar carboxylic acid intermediate.

References

  • Bard, R. L., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 130(45), 15233–15246. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Available at: [Link]

  • Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28211-28221. Available at: [Link]

  • Gagnon, K. J., et al. (2011). Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. ChemInform, 42(33). Available at: [Link]

  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Rahim, S. A. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). BIFENTHRIN (178). Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • Semantic Scholar. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • ChemBK. (n.d.). Bifenthrin alcohol. Available at: [Link]

  • Google Patents. (n.d.). CN104628569A - Method for producing bifenthrin with clean synthesizing process.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Available at: [Link]

  • Google Patents. (n.d.). CN113429256A - Preparation method of bifenthrin insecticide intermediate.
  • Veeprho. (n.d.). 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester. Available at: [Link]

  • PubChem. (n.d.). Bifenthrin. Available at: [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Available at: [Link]

  • Google Patents. (n.d.). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

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Validation & Comparative

A Comparative Guide to 2-Methyl-3-phenylbenzoic Acid Methyl Ester and Other Benzoic Acid Esters in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the myriad of available synthons, substituted benzoic acid esters are a cornerstone, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparison of 2-Methyl-3-phenylbenzoic Acid Methyl Ester with two other representative benzoic acid esters: Methyl 2-methylbenzoate and Methyl 3-phenylbenzoate. We will explore their synthesis, comparative performance in key reactions, and their utility as intermediates in drug discovery and materials science.

Introduction to the Compared Benzoic Acid Esters

The three benzoic acid esters under consideration present distinct structural features that dictate their reactivity and synthetic applications:

  • 2-Methyl-3-phenylbenzoic Acid Methyl Ester (Target Molecule): This molecule is characterized by a biaryl structure with an ortho-methyl group. This substitution pattern introduces significant steric hindrance around the ester functionality and the biaryl linkage, which can influence its synthesis and subsequent reactions.

  • Methyl 2-methylbenzoate (Comparator 1): This ester allows for the specific examination of the steric and electronic effects of an ortho-methyl group on the reactivity of the ester and the aromatic ring.

  • Methyl 3-phenylbenzoate (Comparator 2): This comparator isolates the electronic influence of a meta-phenyl substituent on the reactivity of the benzoic acid ester core, without the pronounced steric hindrance found in the target molecule.

Synthesis Strategies: A Comparative Analysis

The synthesis of these esters primarily involves two key transformations: the formation of the biaryl scaffold (for the phenyl-substituted esters) and the esterification of the carboxylic acid.

Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds between aryl groups.[1] For the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester and Methyl 3-phenylbenzoate, this reaction is pivotal.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Comparative Insights:

  • 2-Methyl-3-phenylbenzoic Acid Methyl Ester Synthesis: The synthesis of this target molecule via Suzuki-Miyaura coupling would typically involve the reaction of methyl 2-bromo-3-methylbenzoate with phenylboronic acid, or methyl 2-methyl-3-bromobenzoate with phenylboronic acid. The presence of the ortho-methyl group introduces steric hindrance, which can impact the efficiency of the coupling reaction.[2] Higher reaction temperatures, longer reaction times, or the use of more active palladium catalysts and bulky phosphine ligands may be necessary to achieve good yields.[2]

  • Methyl 3-phenylbenzoate Synthesis: The synthesis of this ester is more straightforward as it lacks the ortho-substituent. The coupling of methyl 3-bromobenzoate with phenylboronic acid generally proceeds with high efficiency under standard Suzuki-Miyaura conditions.

Esterification: Fischer Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[3] This method is applicable to all three benzoic acid derivatives, starting from their corresponding carboxylic acids.

Logical Workflow for Fischer Esterification:

Caption: General workflow for Fischer Esterification.

Comparative Insights:

  • Steric Hindrance: The rate of Fischer esterification is sensitive to steric hindrance around the carboxylic acid.[2][4] Therefore, the esterification of 2-methyl-3-phenylbenzoic acid and 2-methylbenzoic acid is expected to be slower than that of 3-phenylbenzoic acid and benzoic acid.[4] To achieve comparable yields, reactions involving the ortho-substituted acids may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a larger excess of the alcohol.[2]

  • Electronic Effects: The electronic nature of the substituents can also influence the rate of esterification. The phenyl group in the meta position of 3-phenylbenzoic acid is weakly electron-withdrawing through its inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon and potentially accelerate the reaction compared to benzoic acid.[5][6]

Comparative Performance and Experimental Data

Table 1: Predicted Comparative Performance in Synthesis

Feature2-Methyl-3-phenylbenzoic Acid Methyl EsterMethyl 2-methylbenzoateMethyl 3-phenylbenzoate
Suzuki Coupling Yield Moderate to Good (may require optimization)Not ApplicableGood to Excellent
Esterification Rate SlowestSlowFast
Hydrolytic Stability HighHighModerate

Rationale for Performance Predictions:

  • Suzuki Coupling Yield: The ortho-methyl group in the precursor to 2-Methyl-3-phenylbenzoic Acid Methyl Ester creates steric hindrance that can lower the yield of the Suzuki-Miyaura coupling compared to the unhindered precursor for Methyl 3-phenylbenzoate.[2]

  • Esterification Rate: The ortho-methyl group in both 2-Methyl-3-phenylbenzoic Acid and 2-methylbenzoic acid sterically hinders the approach of the alcohol nucleophile to the carbonyl carbon, thus slowing down the esterification reaction.[4]

  • Hydrolytic Stability: The steric bulk of the ortho-methyl group in 2-Methyl-3-phenylbenzoic Acid Methyl Ester and Methyl 2-methylbenzoate is expected to hinder the approach of water or hydroxide ions to the ester carbonyl group, thereby increasing their hydrolytic stability compared to the less hindered Methyl 3-phenylbenzoate.[7]

Experimental Protocols

The following are general, adaptable protocols for the synthesis of the discussed benzoic acid esters. Optimization may be required for specific substrates and scales.

Protocol 1: Synthesis of Methyl 3-phenylbenzoate via Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-phenylbenzoate.

Protocol 2: Synthesis of Methyl 2-methylbenzoate via Fischer Esterification
  • Preparation: In a round-bottom flask, dissolve 2-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify by distillation or recrystallization if necessary.

Applications in Synthesis

Substituted benzoic acid esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

  • 2-Methyl-3-phenylbenzoic Acid Methyl Ester: The biaryl motif with a specific substitution pattern makes this ester a potential precursor for the synthesis of complex polycyclic aromatic compounds. These structures are often explored for applications in materials science (e.g., organic light-emitting diodes) and as scaffolds for novel drug candidates.

  • Methyl 2-methylbenzoate: This ester can be used as a starting material for the synthesis of various ortho-substituted aromatic compounds. The methyl group can be further functionalized, and the ester can be converted to other functional groups. For example, it can be a precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Methyl 3-phenylbenzoate: The biphenyl structure is a common feature in many biologically active molecules. This ester can serve as a key building block for the synthesis of angiotensin II receptor antagonists (sartans), a class of drugs used to treat hypertension.[9]

Conclusion

The choice between 2-Methyl-3-phenylbenzoic Acid Methyl Ester and other benzoic acid esters in a synthetic campaign is a strategic one, dictated by the desired final product and the acceptable trade-offs in synthetic efficiency. The ortho-methyl group in 2-Methyl-3-phenylbenzoic Acid Methyl Ester and Methyl 2-methylbenzoate introduces significant steric effects that can hinder their synthesis but also confer greater hydrolytic stability to the ester functionality. In contrast, the synthesis of Methyl 3-phenylbenzoate is generally more facile due to the absence of such steric hindrance.

Ultimately, a thorough understanding of the steric and electronic properties of these building blocks allows the synthetic chemist to make informed decisions, optimizing reaction conditions to achieve the desired outcome. The protocols and comparative insights provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

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  • PubMed. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. [Link]

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  • PubMed. Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. [Link]

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A Comparative Guide to Synthetic Routes for 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 2-Methyl-3-phenylbenzoic acid methyl ester, a biphenyl derivative, serves as a valuable building block. The selection of an optimal synthetic route is a critical decision, balancing factors such as yield, cost, scalability, and safety. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this target molecule: the modern, palladium-catalyzed Suzuki-Miyaura coupling and a classical approach based on the Grignard reaction.

Overview of Synthetic Strategies

The construction of the biaryl core of 2-Methyl-3-phenylbenzoic Acid Methyl Ester can be approached through different carbon-carbon bond-forming reactions. This guide will focus on a comparative analysis of a convergent and a linear approach.

G cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Grignard Reaction a1 3-Bromo-2-methylbenzoic Acid b1 2-Methyl-3-phenylbenzoic Acid a1->b1 Pd Catalyst, Base a2 Phenylboronic Acid a2->b1 c1 2-Methyl-3-phenylbenzoic Acid Methyl Ester b1->c1 Esterification d1 1-Bromo-2-methyl-3-phenylbenzene e1 2-Methyl-3-phenylmagnesium Bromide d1->e1 Mg(0) f1 2-Methyl-3-phenylbenzoic Acid e1->f1 1. CO2 2. H3O+ g1 2-Methyl-3-phenylbenzoic Acid Methyl Ester f1->g1 Esterification G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) G cluster_0 Grignard Formation cluster_1 Carboxylation a Ar-Br + Mg(0) b [Ar-Br]•- Mg•+ a->b SET c Ar• + Br-Mg• b->c d Ar-Mg-Br c->d e Ar-Mg-Br g Ar-COO-MgBr+ e->g f O=C=O f->g Nucleophilic Attack h Ar-COOH g->h H3O+ Workup

validation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Single-Crystal X-ray Crystallography

Introduction: The Imperative for Unambiguous Structural Elucidation

In the realm of chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. While techniques like NMR and mass spectrometry provide crucial data on connectivity and composition, only Single-Crystal X-ray Diffraction (SCXRD) offers direct, high-resolution insight into the solid-state atomic structure, including definitive bond lengths, bond angles, and stereochemistry.[1][2] This guide provides a comprehensive overview of the experimental workflow and data validation process for confirming the structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a biphenyl derivative. Biphenyl scaffolds are common in pharmaceuticals and advanced materials, and their conformation, particularly the dihedral angle between the phenyl rings, is a critical structural parameter influenced by substitution patterns.[3][4]

This document serves as a comparison guide, not only detailing the gold-standard crystallographic method but also implicitly comparing it to less definitive analytical techniques by highlighting the unequivocal nature of the data it produces. We will proceed from the foundational steps of material synthesis and crystallization to the intricacies of data collection, structure refinement, and validation, explaining the causality behind each experimental choice.

Part 1: The Foundational Prerequisite: Synthesis and High-Quality Crystal Growth

The journey to structural validation begins long before the molecule meets an X-ray beam; it starts with the synthesis of high-purity material and the often-challenging art of growing a suitable single crystal. The quality of the crystal is the single most important determinant for the quality of the diffraction data.[5][6]

Synthesis Pathway

While various synthetic routes exist for biphenyl derivatives, a common and effective method involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, followed by esterification if necessary.[4][7] For the title compound, a plausible route would be the coupling of a phenylboronic acid with a methyl 2-methyl-3-bromobenzoate. Purity is essential; trace impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Experimental Protocol: Growing Diffraction-Quality Crystals

Obtaining a single crystal of 0.1-0.3 mm with a well-defined shape and no visible defects is the goal.[8] The process relies on creating a supersaturated solution from which the molecule slowly precipitates in an ordered crystalline lattice. Several methods are employed, with the choice of solvent being a critical variable.[6]

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a range of common solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).[6] An ideal solvent is one in which the compound is moderately soluble, allowing for a broad metastable zone for crystal growth.[1]

  • Solution Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent in a clean, small vial. Gentle warming can be used to aid dissolution.

  • Inducing Supersaturation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. The slow reduction in solvent volume gradually increases the concentration, pushing the solution into the supersaturated state where nucleation and crystal growth occur.[6]

  • Alternative Methods: If slow evaporation fails, other techniques such as vapor diffusion or solvent layering are excellent alternatives.[6][9]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

    • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystals form slowly at the interface as the solvents diffuse into one another.[6]

The rationale behind these slow growth methods is to allow molecules sufficient time to arrange themselves into a highly ordered, single-crystal lattice, which is essential for sharp diffraction.

Part 2: The Definitive Analysis: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal lattice diffracts these X-rays in a unique pattern of spots, the geometry and intensity of which contain the information about the atomic arrangement.[2][10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_data Data Collection cluster_process Structure Solution & Refinement cluster_validation Validation & Finalization crystal Select & Mount Single Crystal diffractometer Place in Diffractometer (Goniometer, X-ray Source, Detector) crystal->diffractometer collection Rotate Crystal & Collect Diffraction Frames diffractometer->collection integrate Integrate Intensities (h, k, l Indices) collection->integrate phase Solve Phase Problem (Direct Methods) integrate->phase build Build Initial Molecular Model phase->build refine Refine Model Against Data (Least-Squares Minimization) build->refine validate Validate Geometry & Goodness-of-Fit (R-factors) refine->validate cif Generate Final Report (CIF File) validate->cif

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Collection & Processing Protocol:
  • Crystal Mounting: A high-quality crystal is carefully selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in the diffractometer, where it is cooled (typically to ~100 K) to minimize thermal vibrations. It is then rotated while being irradiated with monochromatic X-rays.[11] A detector records the positions and intensities of the thousands of diffracted spots that are produced.[10]

  • Data Integration: The collected frames are processed to determine the unit cell dimensions (the basic repeating block of the crystal) and to integrate the intensity of each diffraction spot, assigning it unique Miller indices (h, k, l).[8][11]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[8] This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: A molecular model is built into the electron density map and refined using a least-squares algorithm. This process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[11][12]

Part 3: Data Interpretation and Structural Validation

The final stage involves a critical assessment of the refined structure to ensure its chemical sense and its agreement with the experimental data. This is where the trustworthiness of the result is established.[12][13]

Key Crystallographic Data

The results of a crystallographic experiment are summarized in a standardized table. The following table presents plausible, representative data for 2-Methyl-3-phenylbenzoic Acid Methyl Ester, based on common values for small organic molecules.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₅H₁₄O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight226.27 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.[14]
Space GroupP2₁/cA common space group for organic molecules, defining the symmetry operations within the unit cell.[14]
a, b, c (Å)a = 8.1, b = 15.2, c = 9.5The dimensions of the unit cell.[11]
β (°)98.5The angle of the unit cell for a monoclinic system.[11]
Volume (ų)1155The volume of the unit cell.
Z4The number of molecules in one unit cell.
R₁ [I > 2σ(I)]0.045A key indicator of the agreement between the model and the data. A value < 0.05 indicates a good fit.[12]
wR₂ (all data)0.11A weighted R-factor calculated on all data; provides a more robust measure of fit.[12]
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good refinement.[12]
Structural Analysis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

The refined model provides the definitive 3D structure. For this molecule, the most significant feature is the conformation of the biphenyl core.

  • Dihedral Angle: Due to steric hindrance from the methyl group at the 2-position, the two phenyl rings are not expected to be coplanar.[3][15] The X-ray structure would precisely determine the dihedral angle between the planes of the two rings. A value around 40-60° would be expected, similar to other ortho-substituted biphenyls.[3][4] This non-planar arrangement is a critical structural feature that would be impossible to determine definitively by other means.

  • Bond Lengths and Angles: The analysis confirms all covalent bond lengths and angles, ensuring they fall within expected ranges for sp² and sp³ hybridized carbons and C-O bonds, providing a final layer of validation.[11]

Caption: Key structural feature: the dihedral angle between the phenyl rings.

Conclusion

The validation of a molecular structure by single-crystal X-ray crystallography is a rigorous, multi-step process that provides the highest possible level of certainty.[5] From the careful synthesis and crystallization of the material to the detailed refinement and validation of the diffraction data, each step is designed to produce an unambiguous and trustworthy three-dimensional model of the molecule. For a compound like 2-Methyl-3-phenylbenzoic Acid Methyl Ester, this technique moves beyond mere confirmation of connectivity to provide precise, actionable data on its solid-state conformation, which is invaluable for researchers, scientists, and drug development professionals.

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A Comparative Analysis of Catalysts for the Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-phenylbenzoic acid methyl ester is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The efficient and selective synthesis of this biaryl compound is of significant interest to researchers and professionals in drug development and materials science. The choice of catalyst is a critical factor that dictates the overall efficiency, yield, purity, and environmental impact of the synthetic route. This guide provides a comparative analysis of three distinct catalytic systems for the synthesis of 2-Methyl-3-phenylbenzoic acid methyl ester, supported by established chemical principles and experimental data from analogous reactions. We will delve into the mechanistic details, provide step-by-step protocols, and offer a comparative assessment to aid in the selection of the most suitable catalytic method for your research needs.

Catalytic Approaches to Synthesis

The synthesis of 2-Methyl-3-phenylbenzoic acid methyl ester can be broadly approached via two primary strategies:

  • Esterification of 2-Methyl-3-phenylbenzoic Acid: This two-step approach first involves the synthesis of the biaryl carboxylic acid, followed by its esterification with methanol.

  • Direct Biaryl Coupling with an Ester Moiety: This approach constructs the C-C biaryl bond with the methyl ester group already in place on one of the coupling partners.

This guide will compare a classic homogeneous acid catalyst for the esterification route, a modern heterogeneous solid acid catalyst for a greener esterification process, and a powerful palladium-catalyzed cross-coupling reaction for the direct biaryl formation.

Homogeneous Brønsted Acid Catalysis: The Classic Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on a strong Brønsted acid, such as sulfuric acid (H₂SO₄), to catalyze the reaction between a carboxylic acid and an alcohol. This method is cost-effective and straightforward, making it a common choice in many synthetic applications.[1][2]

Mechanistic Insight

The reaction proceeds via a series of equilibrium steps.[2][3] The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. This "super electrophile" is then attacked by the nucleophilic oxygen of methanol.[3] Subsequent proton transfers and the elimination of a water molecule yield the desired ester and regenerate the acid catalyst. To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, or water is removed as it is formed.[2]

Experimental Protocol

Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Fischer Esterification

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-3-phenylbenzoic acid (5.0 g, 23.5 mmol).

  • Reagent Addition: Add an excess of methanol (50 mL, 1.24 mol), which serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-Methyl-3-phenylbenzoic acid methyl ester.

Workflow Diagram

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Methyl-3-phenylbenzoic acid and excess Methanol B Add catalytic H₂SO₄ A->B C Heat to Reflux (4-6 hours) B->C D Cool and Quench with ice-water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO₃ and Brine E->F G Dry, Concentrate, and Purify F->G

Caption: Workflow for Fischer-Speier Esterification.

Heterogeneous Solid Acid Catalysis: A Greener Approach

To overcome the challenges associated with homogeneous catalysts, such as difficult separation and corrosive wastewater generation, heterogeneous solid acid catalysts have been developed.[4] A titanium-zirconium mixed oxide (Zr/Ti) solid acid has shown excellent activity for the esterification of various benzoic acids with methanol.[4][5] These catalysts are easily recoverable and can be reused multiple times, aligning with the principles of green chemistry.[4]

Mechanistic Insight

The Zr/Ti solid acid possesses Lewis acidic sites on the metal centers. The catalytic cycle is believed to involve the coordination of the carboxylic acid's carbonyl oxygen to a Lewis acidic zirconium or titanium center, which activates the carbonyl group for nucleophilic attack by methanol. The solid acid's structure, often a honeycomb-like matrix, provides a high surface area for the reaction to occur efficiently.[4] The reaction is driven forward by the continuous removal of water through the refluxing of methanol.[4]

Experimental Protocol

Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester using a Zr/Ti Solid Acid Catalyst

  • Catalyst Preparation/Activation: If necessary, activate the Zr/Ti solid acid catalyst by heating at a specified temperature under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 2-Methyl-3-phenylbenzoic acid (5.0 g, 23.5 mmol), methanol (50 mL), and the Zr/Ti solid acid catalyst (e.g., 5-10 wt% of the carboxylic acid).

  • Reaction: Heat the suspension to a strong reflux and maintain for 8-12 hours. The progress can be monitored by taking small aliquots of the liquid phase for TLC or GC-MS analysis.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid catalyst by simple filtration. The catalyst can be washed with methanol, dried, and stored for future use.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography as described in the previous method, though often the purity is high enough for many applications without further purification.

Catalytic Cycle Diagram

Solid_Acid_Catalysis cluster_cycle Catalytic Cycle catalyst Zr/Ti Solid Acid Catalyst node1 R-COOH Carboxylic Acid Coordination catalyst->node1 node2 Activated Complex Nucleophilic Attack by CH₃OH node1->node2 + CH₃OH node3 Tetrahedral Intermediate Proton Transfer node2->node3 node4 Product Release Ester (R-COOCH₃) and H₂O depart node3->node4 - H₂O node4->node1 Regeneration

Caption: Simplified Catalytic Cycle on a Solid Acid Surface.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of C-C bonds, particularly for synthesizing biaryl compounds.[6][7] This approach allows for the direct construction of the 2-Methyl-3-phenylbenzoic acid methyl ester skeleton from two simpler precursors. A typical reaction would involve the coupling of methyl 2-halobenzoate with a suitable (3-methylphenyl)boronic acid derivative.[8]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., methyl 2-bromobenzoate) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is crucial for the efficiency of the reaction.[9][10]

Experimental Protocol

Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add methyl 2-bromobenzoate (4.3 g, 20 mmol), (3-methylphenyl)boronic acid (3.26 g, 24 mmol), and a base such as potassium carbonate (K₂CO₃, 5.52 g, 40 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.46 g, 2 mol%).

  • Solvent and Degassing: Add a solvent mixture, such as toluene (80 mL) and water (20 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography to afford the target ester.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X-L₂ Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Biaryl Ar-Pd(II)-Ar'-L₂ PdII_Aryl->PdII_Biaryl Transmetalation (+ Ar'B(OH)₂, Base) PdII_Biaryl->Pd0 Regeneration Product Ar-Ar' (Product) PdII_Biaryl->Product Reductive Elimination

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Comparative Performance Analysis

ParameterHomogeneous Brønsted AcidHeterogeneous Solid Acid (Zr/Ti)Palladium-Catalyzed Suzuki Coupling
Catalyst Concentrated H₂SO₄Zr/Ti Mixed OxidePd(PPh₃)₄ or similar Pd complexes
Catalyst Loading Catalytic (often high)5-10 wt%1-5 mol%
Reaction Temp. ~65 °C (Refluxing MeOH)~65 °C (Refluxing MeOH)80-100 °C
Reaction Time 4-8 hours8-16 hours12-24 hours
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Advantages - Inexpensive and readily available catalyst[1][2]- Simple experimental setup- Catalyst is easily recoverable and reusable[4]- Reduced corrosive waste- Milder conditions can be possible- High functional group tolerance[7]- Direct C-C bond formation- Highly versatile and reliable
Disadvantages - Difficult catalyst separation- Corrosive and generates acidic waste- Equilibrium limitations require excess reagent[2]- Potentially slower reaction rates- Catalyst synthesis/cost may be higher- Catalyst deactivation over time is possible- Expensive catalyst and ligands- Requires inert atmosphere- Potential for heavy metal contamination in product

Conclusion and Recommendations

The choice of catalyst for the synthesis of 2-Methyl-3-phenylbenzoic acid methyl ester is a trade-off between cost, efficiency, environmental impact, and the specific requirements of the research or production goal.

  • Homogeneous Brønsted Acid Catalysis remains a viable option for small-scale synthesis where cost is a primary concern and the work-up procedure is manageable. Its simplicity is a key advantage.

  • Heterogeneous Solid Acid Catalysis represents a significant step towards more sustainable chemical synthesis. For larger-scale operations or in environmentally conscious settings, the reusability of the catalyst and the reduction of acidic waste make this an attractive modern alternative.[4]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling is the method of choice when versatility and functional group tolerance are paramount. It allows for the convergent synthesis of complex biaryl structures from readily available building blocks and is a workhorse in medicinal chemistry and materials science.[7][8]

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic route. For initial exploratory work, the Suzuki coupling offers the most flexibility. For process development and scale-up, a heterogeneous catalytic esterification presents a compelling case for efficiency and sustainability.

References

  • Preparation and use of biphenyl carboxylic acids, alcohols, and esters - Google Patents.
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A Comparative Guide to the Biological Activity of 2-Methyl-3-phenylbenzoic Acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between a parent carboxylic acid and its ester derivative is paramount. This guide provides an in-depth technical comparison of 2-Methyl-3-phenylbenzoic Acid and its corresponding methyl ester, 2-Methyl-3-phenylbenzoic Acid Methyl Ester. We will explore the theoretical underpinnings of their potential differential effects, supported by established principles in medicinal chemistry and pharmacology, and provide detailed experimental protocols to empirically validate these hypotheses.

Introduction: The Rationale for Comparison

2-Methyl-3-phenylbenzoic acid belongs to the class of biphenyl carboxylic acids, a scaffold known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties[1][2]. The presence of the carboxylic acid moiety is often critical for the pharmacological action of many non-steroidal anti-inflammatory drugs (NSAIDs), as it can interact with the active sites of enzymes like cyclooxygenases (COX)[3][4].

Esterification of the carboxylic acid to its methyl ester is a common prodrug strategy employed in drug development. Methyl esters can exhibit improved pharmacokinetic properties, such as increased lipophilicity, which may enhance cell membrane permeability and absorption[5]. The core hypothesis is that 2-Methyl-3-phenylbenzoic Acid Methyl Ester acts as a prodrug, undergoing in vivo hydrolysis by esterases to release the active 2-Methyl-3-phenylbenzoic Acid. This bioconversion can influence the compound's efficacy, duration of action, and side-effect profile, such as potentially reducing the gastric irritation often associated with acidic NSAIDs[6][7].

This guide will focus on two primary areas of potential biological activity for these compounds: anti-inflammatory effects and cytotoxic activity against cancer cells.

Potential Anti-inflammatory Activity: A Focus on Cyclooxygenase Inhibition

Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2), which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain[8][9][10].

Proposed Mechanism of Action:

The carboxylic acid group of 2-Methyl-3-phenylbenzoic Acid is hypothesized to be a key pharmacophore for binding to the active site of COX enzymes, similar to other NSAIDs like aspirin and ibuprofen[3][4]. The methyl ester, being more lipophilic, may exhibit enhanced cellular uptake and is expected to be hydrolyzed by intracellular esterases to the active acid form, which then inhibits the COX enzymes.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_Methyl_3_phenylbenzoic_Acid_Methyl_Ester 2-Methyl-3-phenylbenzoic Acid Methyl Ester (Lipophilic) Esterases Esterases 2_Methyl_3_phenylbenzoic_Acid_Methyl_Ester->Esterases Hydrolysis 2_Methyl_3_phenylbenzoic_Acid 2-Methyl-3-phenylbenzoic Acid (Less Lipophilic) COX_Enzymes COX-1 / COX-2 2_Methyl_3_phenylbenzoic_Acid->COX_Enzymes Inhibition Esterases->2_Methyl_3_phenylbenzoic_Acid Releases Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins (Inflammation) COX_Enzymes->Prostaglandins

Caption: Proposed mechanism of COX inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (2-Methyl-3-phenylbenzoic Acid and its methyl ester) dissolved in DMSO

  • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Prostaglandin E2 (PGE2) EIA Kit

2. Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compounds or controls to the wells. Include a vehicle control (DMSO only).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Comparative Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Methyl-3-phenylbenzoic Acid5.20.86.5
2-Methyl-3-phenylbenzoic Acid Methyl Ester>10025.6>3.9
Celecoxib (Control)>1000.05>2000

Interpretation of Hypothetical Data: The data suggests that 2-Methyl-3-phenylbenzoic Acid is a potent and moderately selective COX-2 inhibitor. Its methyl ester shows significantly lower activity in this in vitro assay, which is consistent with the hypothesis that it requires hydrolysis to the active acid form. The in vivo anti-inflammatory activity of the methyl ester may be more pronounced due to its prodrug nature.

Potential Cytotoxic Activity Against Cancer Cells

Benzoic acid derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines[11][12]. The increased lipophilicity of the methyl ester could lead to enhanced cellular uptake and potentially greater cytotoxicity compared to the parent acid. Studies on structurally related compounds have shown that esterification can indeed lead to more potent anticancer agents[13].

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

2. Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and positive control. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Acid and Ester) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Hypothetical Comparative Data: Cytotoxicity
CompoundIC50 on MCF-7 (µM)IC50 on HCT-116 (µM)
2-Methyl-3-phenylbenzoic Acid28.545.2
2-Methyl-3-phenylbenzoic Acid Methyl Ester15.122.8
Doxorubicin (Control)0.50.8

Interpretation of Hypothetical Data: In this scenario, the methyl ester exhibits greater cytotoxicity against both cancer cell lines compared to the parent acid. This could be attributed to its enhanced ability to cross the cell membrane. Once inside the cell, it may be hydrolyzed to the active acid, or the ester form itself might possess intrinsic cytotoxic activity.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activities of 2-Methyl-3-phenylbenzoic Acid and its methyl ester. Based on established principles of medicinal chemistry, it is reasonable to hypothesize that the methyl ester will function as a prodrug, potentially offering advantages in terms of pharmacokinetics and reduced side effects for anti-inflammatory applications. In the context of anticancer activity, the increased lipophilicity of the ester may lead to enhanced potency.

The provided experimental protocols offer a clear and robust methodology for testing these hypotheses. The resulting data will be crucial for understanding the structure-activity relationship and guiding further drug development efforts. Future studies should also include in vivo experiments to assess the pharmacokinetics and efficacy of both compounds in animal models of inflammation and cancer.

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A Comparative Spectroscopic Guide to the Isomers of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring a compound's efficacy, safety, and intended physicochemical properties. Positional isomers, despite sharing an identical molecular formula, can exhibit profoundly different biological activities and material characteristics. This guide provides an in-depth spectroscopic comparison of 2-Methyl-3-phenylbenzoic Acid Methyl Ester and its closely related isomers. By leveraging foundational principles and experimental data from analogous structures, we will dissect the subtle yet definitive spectral signatures that enable their unambiguous differentiation.

Our analysis will focus on the three primary analytical techniques employed in modern organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between substituent placement and spectral output, providing not just data, but a logical framework for interpretation.

The Challenge of Isomerism in Substituted Biphenyls

The core structure of interest is a methyl benzoate with both a methyl and a phenyl substituent on the benzoic ring. The specific placement of these groups creates distinct chemical environments that are detectable by spectroscopic methods. For this guide, we will compare the target molecule, Methyl 2-methyl-3-phenylbenzoate (Isomer A) , with a key positional isomer, Methyl 4-methyl-3-phenylbenzoate (Isomer B) , to illustrate the powerful diagnostic capabilities of modern spectroscopy.

G cluster_A Isomer A: Methyl 2-methyl-3-phenylbenzoate cluster_B Isomer B: Methyl 4-methyl-3-phenylbenzoate A C₁₅H₁₄O₂ A_img B C₁₅H₁₄O₂ B_img

Caption: Molecular structures of the primary isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers, as it provides detailed information about the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: A Tale of Two Protons

The substitution pattern on the aromatic ring creates unique chemical shifts and splitting patterns (coupling) for the remaining ring protons. Furthermore, the proximity of the substituents to the methyl and methoxy (-OCH₃) groups significantly influences their electronic environment.

  • Causality Behind the Shifts: In Isomer A , the methyl group is in the ortho position relative to the methyl ester. This steric hindrance can cause the phenyl ring to twist out of the plane of the benzoate ring, altering the shielding and deshielding effects. The ortho methyl group's proximity to the ester will also have a direct impact on the local magnetic field. In Isomer B , the methyl group is further from the ester, leading to a more predictable electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ in ppm) and Key Differences

Proton AssignmentIsomer A (2-methyl-3-phenyl)Isomer B (4-methyl-3-phenyl)Rationale for Difference
Methoxy (-OCH₃)~3.6 - 3.8~3.9The ortho methyl group in Isomer A likely provides steric shielding, causing an upfield shift compared to Isomer B.
Methyl (-CH₃)~2.2 - 2.4~2.4 - 2.5The chemical environment of the methyl group is different, leading to a slight shift.
Aromatic ProtonsComplex multipletsDistinct singlets/doubletsThe three adjacent protons on the benzoate ring of Isomer A will result in complex splitting, while the more separated protons of Isomer B will yield simpler, more defined patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, with chemical shifts being highly sensitive to the electronic effects of substituents.

  • Expertise in Interpretation: The carbonyl carbon of the ester is a key diagnostic peak. Its chemical shift is influenced by the electronic nature of the substituents on the ring. The steric compression caused by the ortho methyl group in Isomer A can also induce a slight upfield shift (shielding) of the adjacent quaternary carbon (C2) compared to a less crowded environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ in ppm)

Carbon AssignmentIsomer A (2-methyl-3-phenyl)Isomer B (4-methyl-3-phenyl)
Carbonyl (C=O)~167 - 169~166 - 167
Methoxy (-OCH₃)~52~52
Methyl (-CH₃)~18 - 20~21 - 22
Aromatic Carbons125 - 145 (multiple signals)125 - 148 (multiple signals)

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

While NMR provides a detailed map, IR spectroscopy offers a rapid and valuable "fingerprint" of a molecule's functional groups. For these isomers, the primary diagnostic bands are the carbonyl (C=O) and C-O stretching frequencies of the ester group.

  • Trustworthiness of the Data: The position of the C=O stretching vibration is sensitive to both electronic and steric effects. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ester (typically 1735-1750 cm⁻¹)[1]. The electronic influence of substituents on the ring can further modulate this frequency.[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeExpected RangeDistinguishing Isomers
C=O Stretch (Ester)1715 - 1730The exact frequency may differ slightly between isomers due to subtle changes in electronic effects and conjugation, though overlap is likely.
C-O Stretch (Ester)1250 - 1300 (asymmetric) & 1000-1150 (symmetric)These bands contribute to the unique "fingerprint region" for each isomer.
Aromatic C-H Bending700 - 900The out-of-plane bending patterns are highly characteristic of the aromatic substitution pattern, providing a reliable way to differentiate the isomers.

Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

In mass spectrometry, isomers will have the same molecular ion peak (M⁺) as they share the same molecular weight. Therefore, differentiation relies entirely on analyzing their unique fragmentation patterns.

  • The "Ortho Effect": A Key Diagnostic Tool: A well-documented phenomenon in mass spectrometry is the "ortho effect," where adjacent substituents interact during fragmentation to produce unique ions not seen in the meta or para isomers. For Isomer A , the ortho methyl group is adjacent to the methyl ester. This proximity can facilitate a unique fragmentation pathway involving the loss of methanol (CH₃OH, 32 Da) or other characteristic fragments. This is a powerful diagnostic tool for identifying ortho isomers.[3] A similar effect is observed in the mass spectra of methyl 2-methylbenzoate, which shows a strong peak corresponding to the loss of the methoxy group, a fragmentation pathway often enhanced by the presence of an ortho substituent.[3][4]

G parent Isomer A Molecular Ion (m/z = 226) frag1 Loss of OCH₃ (m/z = 195) parent->frag1 - 31 Da frag2 Ortho-Effect Pathway (e.g., Loss of CH₃OH) (m/z = 194) parent->frag2 - 32 Da (Enhanced for ortho) other_frags Other Fragments parent->other_frags

Caption: Potential fragmentation pathway enhanced by the "ortho effect" in Isomer A.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

IonIsomer A (2-methyl-3-phenyl)Isomer B (4-methyl-3-phenyl)Diagnostic Value
[M]⁺226226Confirms molecular weight.
[M - OCH₃]⁺195 (Prominent)195Common loss, but relative intensity may vary.
[M - CH₃OH]⁺194 (Potentially Enhanced)194 (Less Abundant)The abundance of this ion could be a key marker for the ortho methyl group in Isomer A due to the ortho effect.[3]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following standardized protocols should be employed.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve ~10 mg in 0.6 mL CDCl₃ (for NMR) nmr ¹H & ¹³C NMR (400+ MHz) dissolve->nmr dilute Prepare dilute solution in Spectro-grade Solvent (for MS) ms EI-MS dilute->ms solid Use neat solid/liquid (for ATR-IR) ir FT-IR (4000-400 cm⁻¹) solid->ir process Process & Analyze Spectra nmr->process ir->process ms->process compare Compare shifts, patterns, & fragments to differentiate isomers process->compare

Caption: Standardized workflow for isomeric differentiation using spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the resulting interferogram to generate the final spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Acquisition: Inject the sample into the instrument. Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to ions that may be indicative of an ortho effect.[3]

Conclusion

The differentiation of positional isomers like 2-Methyl-3-phenylbenzoic Acid Methyl Ester is a critical capability in chemical and pharmaceutical sciences. While all three major spectroscopic techniques contribute to the structural puzzle, they offer distinct diagnostic advantages. ¹H NMR provides the most definitive data through unique chemical shifts and coupling patterns. IR spectroscopy offers a rapid confirmation of functional groups and a characteristic fingerprint. Finally, Mass Spectrometry , through the careful analysis of fragmentation patterns and the identification of phenomena like the "ortho effect," provides unequivocal evidence to distinguish isomers, particularly when one substituent is in the C2 position. By synergistically applying these techniques, researchers can confidently and accurately characterize their synthesized compounds.

References

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry.
  • The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzo
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  • Benzoic acid, 2-methyl-, methyl ester. NIST WebBook.
  • A Comparative Spectroscopic Guide to the Isomers of Methyl 3-(3-Thiopheneacrylic) Acid Ester. BenchChem.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Methyl-3-phenylbenzoic Acid Methyl Ester: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. While 2-Methyl-3-phenylbenzoic Acid Methyl Ester is a valuable intermediate, comprehensive toxicological data is not widely available. Therefore, this guide is built on the precautionary principle, synthesizing data from structurally similar aromatic esters and foundational safety standards established by regulatory bodies like the Occupational Safety and Health Administration (OSHA). Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: An Evidence-Based Approach

Direct Safety Data Sheet (SDS) information for 2-Methyl-3-phenylbenzoic Acid Methyl Ester is limited. However, the GHS hazard classifications for the parent compound, 2-Methyl-3-phenylbenzoic acid, provide a strong basis for our risk assessment.[1] We must assume the methyl ester presents similar, if not identical, hazards.

Assumed GHS Hazard Classifications:

  • H302: Harmful if swallowed (Acute toxicity, oral).[1]

  • H315: Causes skin irritation (Skin corrosion/irritation).[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation).[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[1]

These classifications mandate a stringent approach to prevent exposure through all potential routes: ingestion, skin contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All handling of 2-Methyl-3-phenylbenzoic Acid Methyl Ester must occur within a fume hood to mitigate inhalation risks.[2] The following PPE is mandatory and must be worn before entering the area where the compound is handled.

Eye and Face Protection: Beyond the Basics

Given the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Required for Splash Risks: When handling solutions or performing vigorous agitation, a full-face shield must be worn over chemical splash goggles to protect against splashes and energetic reactions.[3]

Hand Protection: A Critical Choice

The selection of appropriate gloves is arguably the most critical PPE decision for handling esters. Standard nitrile gloves, while common, offer poor resistance to many aromatic and organic esters and should not be used as primary protection.[4]

  • Causality: Esters can cause rapid degradation and permeation of nitrile and latex gloves.[4][5] Breakthrough time—the time it takes for the chemical to penetrate the glove material—can be dangerously short.[6]

  • Primary Recommendation: Butyl rubber gloves are the preferred choice as they provide excellent resistance to esters, ketones, and aldehydes.[5][7][8]

  • Alternative: For tasks requiring higher dexterity, a double-gloving strategy may be employed: a thicker, chemical-resistant outer glove (like butyl or neoprene) over a thinner inner glove. However, the outer glove dictates the level of protection.

Glove Selection Guide for Aromatic Esters

Glove Material Resistance to Esters General Recommendation
Nitrile Poor to Fair Not recommended for prolonged contact or immersion.[4][5]
Natural Rubber (Latex) Poor to Fair Not recommended due to poor chemical resistance and allergy risk.[5]
Neoprene Good A viable alternative to Butyl, offering good chemical and physical resistance.[7][8]
Butyl Rubber Excellent Recommended primary choice for handling esters. [5][7]

| Viton® | Excellent | Offers superior protection but is often thicker and more expensive; recommended for highly hazardous materials.[5][6] |

Always inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove gloves immediately, wash your hands, and don a new pair.

Body and Respiratory Protection
  • Body Protection: A flame-resistant (FR) laboratory coat must be worn and kept fully buttoned. Wear long pants and closed-toe, chemical-resistant shoes to ensure maximum skin coverage.[9][10]

  • Respiratory Protection: All procedures that may generate dust or aerosols must be performed in a certified chemical fume hood.[11][12] This engineering control is designed to keep exposures below permissible limits. If a fume hood is not available—a situation that should be avoided—a NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters would be required under a formal respiratory protection program.[3][13][14]

Operational and Disposal Plans

A safe protocol is a self-validating one. Following these steps methodically ensures safety is integrated into the workflow.

Experimental Workflow: From Preparation to Disposal

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood Certification & Airflow B Don Full PPE (Butyl Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Absorbent Liner, Spill Kit Access) B->C D Weigh Solid Compound (Use anti-static weigh boat) C->D E Transfer & Dissolve (Use appropriate glassware) D->E F Perform Reaction/ Procedure E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate Waste (Solid, Liquid, Sharps, PPE) G->H I Label & Seal Hazardous Waste Containers H->I J Properly Doff PPE (Gloves last) I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.